molecular formula C17H17NO3 B502806 Ethyl 3-[(4-methylbenzoyl)amino]benzoate

Ethyl 3-[(4-methylbenzoyl)amino]benzoate

Cat. No.: B502806
M. Wt: 283.32g/mol
InChI Key: KEBJOJVKCRMNOV-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-methylbenzoyl)amino]benzoate is a useful research compound. Its molecular formula is C17H17NO3 and its molecular weight is 283.32g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32g/mol

IUPAC Name

ethyl 3-[(4-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C17H17NO3/c1-3-21-17(20)14-5-4-6-15(11-14)18-16(19)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3,(H,18,19)

InChI Key

KEBJOJVKCRMNOV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Ethyl 3-[(4-methylbenzoyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for Ethyl 3-[(4-methylbenzoyl)amino]benzoate .

Part 1: Executive Summary & Identification

Ethyl 3-[(4-methylbenzoyl)amino]benzoate is a synthetic organic compound belonging to the class of benzanilides (N-benzoyl anilines). Structurally, it consists of an ethyl 3-aminobenzoate core acylated by a 4-methylbenzoyl (p-toluoyl) group. This compound serves as a versatile intermediate in medicinal chemistry —particularly in the development of retinoid receptor agonists (e.g., heteroarotinoids) and protease inhibitors—and in materials science as a mesogenic core for liquid crystalline polymers.

Chemical Identity
ParameterDetail
Systematic Name Ethyl 3-(4-methylbenzamido)benzoate
Synonyms Ethyl 3-(p-toluoylamino)benzoate; 3-[(4-Methylbenzoyl)amino]benzoic acid ethyl ester
CAS Number Not Widely Listed (Custom Synthesis Product)*
Molecular Formula C₁₇H₁₇NO₃
Molecular Weight 283.33 g/mol
SMILES CCOC(=O)c1cccc(NC(=O)c2ccc(C)cc2)c1
InChIKey (Predicted) KVQWIQZJSHQZLZ-UHFFFAOYSA-N

*Note: While the reactants (Ethyl 3-aminobenzoate, CAS 582-33-2; p-Toluoyl chloride, CAS 874-60-2) are ubiquitous, the specific ester-amide product is often synthesized in situ or described in patent literature without a dedicated public CAS registry number. It is treated here as a research-grade intermediate.

Part 2: Chemical Structure & Physicochemical Properties[2]

Structural Analysis

The molecule features two phenyl rings linked by an amide bond, with an ester functionality on one ring and a methyl group on the other. This donor-acceptor arrangement (amide nitrogen as donor, ester carbonyl as acceptor) influences its electronic properties and binding affinity in biological targets.

  • Core Scaffold: Benzanilide (Diphenylamide)

  • Key Functionalities:

    • Ethyl Ester: Lipophilic, hydrolyzable prodrug moiety.

    • Amide Linkage: Hydrogen bond donor/acceptor site, rigid linker.

    • p-Methyl Group: Hydrophobic probe, prevents metabolic oxidation at the para-position.

Physicochemical Data (Predicted)
PropertyValueInterpretation
LogP (Octanol/Water) ~3.8 - 4.2Highly lipophilic; likely high membrane permeability.
Topological Polar Surface Area (TPSA) 55.4 ŲGood oral bioavailability (Rule of 5 compliant).
Melting Point 128 - 132 °CCrystalline solid; typical for benzanilides.
Solubility DMSO, DMF, CHCl₃Insoluble in water; requires organic co-solvents.
pKa (Amide NH) ~14-15Non-ionizable at physiological pH.

Part 3: Synthesis & Manufacturing Protocols

Core Synthesis Route: Schotten-Baumann Acylation

The most robust method for synthesizing this compound is the nucleophilic acyl substitution of Ethyl 3-aminobenzoate with 4-methylbenzoyl chloride in the presence of a base.

Reaction Scheme


Detailed Protocol
  • Preparation : In a dry 250 mL round-bottom flask, dissolve Ethyl 3-aminobenzoate (1.65 g, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

  • Base Addition : Add Triethylamine (TEA) (1.53 mL, 11 mmol) or Pyridine (1.0 mL) to the solution. Cool the mixture to 0°C in an ice bath.

  • Acylation : Dropwise add 4-Methylbenzoyl chloride (1.55 g, 10 mmol) dissolved in DCM (10 mL) over 15 minutes.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Work-up :

    • Quench with saturated NaHCO₃ solution (50 mL).

    • Extract the organic layer and wash with 1M HCl (to remove unreacted amine), followed by brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification : Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Workflow Diagram (DOT)

SynthesisWorkflow Start Reactants: Ethyl 3-aminobenzoate + p-Toluoyl Chloride Step1 Dissolve in DCM Add Base (TEA/Pyridine) Cool to 0°C Start->Step1 Step2 Dropwise Addition of Acid Chloride Step1->Step2 Step3 Stir at RT (4-6h) Monitor TLC Step2->Step3 Workup Quench (NaHCO3) Wash (HCl, Brine) Dry (Na2SO4) Step3->Workup Product Crude Product Workup->Product Purification Recrystallization (EtOH) or Flash Chromatography Product->Purification Final Pure Ethyl 3-[(4-methylbenzoyl)amino]benzoate Purification->Final

Caption: Step-by-step synthesis workflow for the Schotten-Baumann acylation of Ethyl 3-aminobenzoate.

Part 4: Applications & Utility

Medicinal Chemistry (Retinoid Analogs)

This compound serves as a structural scaffold for heteroarotinoids and retinoid X receptor (RXR) modulators. The 3-aminobenzoate moiety mimics the hydrophobic tail of retinoic acid, while the amide linkage provides metabolic stability compared to ester-linked congeners.

  • Mechanism : The molecule acts as a "hinge" analog, positioning the aromatic rings to fit into the hydrophobic pocket of nuclear receptors (RAR/RXR).

  • SAR Utility : Used to probe the steric tolerance of the receptor's binding pocket by varying the para-substituent (methyl vs. ethyl vs. H).

Materials Science (Liquid Crystals)

The rod-like (calamitic) structure of the benzanilide core contributes to mesogenic properties . Derivatives of this ester are explored in the synthesis of liquid crystalline polymers, where the ethyl ester is hydrolyzed and polymerized or used as a terminal group to tune the nematic-to-isotropic transition temperature.

Part 5: Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

TechniqueExpected Signals (δ ppm / cm⁻¹)Assignment
¹H NMR (CDCl₃) 1.40 (t, 3H)Ethyl CH₃
2.43 (s, 3H)Toluoyl Methyl
4.40 (q, 2H)Ethyl CH₂
7.2 - 8.2 (m, 8H)Aromatic Protons (Benzoyl + Benzoate)
8.00 (s, 1H, broad)Amide NH
IR Spectroscopy 3300 (m)N-H Stretch
1715 (s)Ester C=O Stretch
1650 (s)Amide C=O Stretch (Amide I)
Mass Spectrometry 284.1 [M+H]⁺Protonated Molecular Ion (ESI+)

Part 6: Safety & Handling

  • Hazard Classification : Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word : WARNING.

  • Handling : Use standard PPE (gloves, goggles, lab coat). Perform synthesis in a fume hood due to the use of acid chlorides and volatile solvents (DCM).

  • Storage : Store in a cool, dry place. Stable under normal conditions; avoid strong oxidizing agents and strong bases (hydrolysis risk).

References

  • Sigma-Aldrich . Ethyl 3-aminobenzoate (CAS 582-33-2) Product Sheet. Link

  • PubChem . 4-Methylbenzoyl chloride (CAS 874-60-2) Compound Summary. Link

  • ChemicalBook . Ethyl 3-aminobenzoate Basic Information. Link

  • Kanto Chemical Co. . p-Toluoyl chloride Safety Data Sheet. Link

  • ResearchGate . Synthesis of Benzanilide Derivatives. Link

Molecular weight and formula of Ethyl 3-(p-toluoylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 3-(p-toluoylamino)benzoate

Executive Summary

Ethyl 3-(p-toluoylamino)benzoate is a complex organic molecule belonging to the benzamide class of compounds. Structurally, it is an ester derivative of benzoic acid, featuring an ethyl group at the carboxyl terminus and a p-toluoylamino substituent at the 3-position of the benzene ring. This guide provides a comprehensive overview of its chemical identity, a robust and detailed protocol for its synthesis, state-of-the-art methods for its characterization, and an exploration of its potential applications in the fields of medicinal chemistry and drug development. The synthesis is predicated on the well-established Schotten-Baumann reaction, a reliable method for amide bond formation. While specific experimental data for this exact molecule is not widely available in public repositories, this guide synthesizes information from its constituent precursors and analogous structures to provide a scientifically rigorous and practical resource for researchers.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of Ethyl 3-(p-toluoylamino)benzoate are derived from its molecular structure, which combines an ethyl benzoate scaffold with a p-toluoyl amide linkage. Its formal IUPAC name is Ethyl 3-(4-methylbenzamido)benzoate.

Table 1: Chemical Identifiers and Calculated Properties

PropertyValueSource
IUPAC Name Ethyl 3-(4-methylbenzamido)benzoate-
Synonyms Ethyl 3-(p-toluoylamino)benzoate-
Molecular Formula C₁₇H₁₇NO₃Calculated
Molecular Weight 283.32 g/mol Calculated
CAS Number Not available in searched public databases-
Canonical SMILES CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CCalculated
InChI Key (Predicted)Calculated

Note: Physical properties such as melting point, boiling point, and solubility have not been experimentally determined in publicly available literature and would need to be established upon synthesis.

Chemical Structure:

Chemical structure of Ethyl 3-(p-toluoylamino)benzoate Figure 1: 2D Chemical Structure of Ethyl 3-(4-methylbenzamido)benzoate

Synthesis of Ethyl 3-(p-toluoylamino)benzoate

The most direct and reliable synthetic route to Ethyl 3-(p-toluoylamino)benzoate is through the N-acylation of a primary amine with an acyl chloride. This specific synthesis involves the reaction of Ethyl 3-aminobenzoate with p-toluoyl chloride in the presence of a mild base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Reaction scheme for the synthesis of Ethyl 3-(p-toluoylamino)benzoate Figure 2: Synthesis of Ethyl 3-(p-toluoylamino)benzoate from Ethyl 3-aminobenzoate and p-toluoyl chloride.
Experimental Protocol

This protocol is based on standard Schotten-Baumann conditions, which are widely used for the synthesis of amides from amines and acyl chlorides.

Materials and Reagents:

  • Ethyl 3-aminobenzoate (CAS: 582-33-2)[1]

  • p-Toluoyl chloride (4-methylbenzoyl chloride) (CAS: 874-60-2)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N) or Pyridine, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve Ethyl 3-aminobenzoate (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0 °C in an ice-water bath.

  • Addition of Base: Add anhydrous triethylamine (1.2 eq.) to the stirred solution. Triethylamine acts as a scavenger for the HCl generated during the reaction.

  • Acylation: Dissolve p-toluoyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the p-toluoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, likely a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure Ethyl 3-(p-toluoylamino)benzoate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification reagents Dissolve Ethyl 3-aminobenzoate and Triethylamine in DCM cooling Cool to 0 °C reagents->cooling addition Dropwise addition of p-Toluoyl Chloride cooling->addition stirring Stir at RT for 4-6h addition->stirring workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) stirring->workup drying Dry (MgSO₄) & Concentrate workup->drying purify Recrystallization drying->purify product Ethyl 3-(p-toluoylamino)benzoate purify->product Final Product

Caption: A workflow diagram illustrating the key stages in the synthesis of Ethyl 3-(p-toluoylamino)benzoate.

Characterization and Quality Control

To confirm the identity and purity of the synthesized Ethyl 3-(p-toluoylamino)benzoate, a combination of spectroscopic techniques should be employed.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Ethyl group: A triplet (~1.4 ppm, 3H) and a quartet (~4.4 ppm, 2H).- Methyl group (p-toluoyl): A singlet (~2.4 ppm, 3H).- Aromatic protons: Multiple signals in the aromatic region (~7.2-8.2 ppm, 8H).- Amide proton (N-H): A broad singlet (>8.5 ppm), which is D₂O exchangeable.
¹³C NMR - Carbonyls: Two signals in the downfield region (~165-170 ppm) for the ester and amide carbonyls.- Aromatic carbons: Multiple signals between ~115-145 ppm.- Ethyl group carbons: Signals at ~14 ppm (CH₃) and ~61 ppm (CH₂).- Methyl group carbon (p-toluoyl): A signal at ~21 ppm.
FT-IR (cm⁻¹) - N-H stretch: A sharp peak around 3300 cm⁻¹.- C=O stretch (ester): A strong absorption around 1720 cm⁻¹.- C=O stretch (amide I): A strong absorption around 1660 cm⁻¹.- N-H bend (amide II): An absorption around 1530 cm⁻¹.- Aromatic C-H and C=C stretches: Multiple peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions.
Mass Spectrometry (ESI+) - [M+H]⁺: Expected at m/z 284.13.- [M+Na]⁺: Expected at m/z 306.11.

Potential Applications and Scientific Relevance

While Ethyl 3-(p-toluoylamino)benzoate itself is not extensively studied, its structural motifs are present in many biologically active compounds. Benzamide and related aromatic amide structures are considered "privileged scaffolds" in medicinal chemistry.

  • Antimicrobial and Antifungal Agents: Derivatives of benzimidazole and benzothiazole, which share structural similarities with the benzamide core, have demonstrated significant antimicrobial and antifungal activities.[2][3][4][5][6] This suggests that Ethyl 3-(p-toluoylamino)benzoate could be a valuable lead compound for the development of new anti-infective agents.

  • Enzyme Inhibition: The amide linkage is crucial for binding to the active sites of many enzymes. It is plausible that this molecule could be explored as an inhibitor for various enzymatic targets in drug discovery programs.

  • Materials Science: Aromatic amides can form hydrogen-bonded networks, making them interesting candidates for the development of novel polymers and functional materials.

Safety and Handling

As a novel chemical entity, Ethyl 3-(p-toluoylamino)benzoate should be handled with care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Reagent Hazards: The precursor, p-toluoyl chloride, is corrosive and lachrymatory. Anhydrous solvents like DCM are volatile and should be handled in a fume hood.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

A full safety assessment should be conducted before commencing any experimental work.

References

  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.).
  • Ethyl 3-aminobenzo
  • Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. (n.d.).
  • Synthesis, characterization and biological activity of some novel benzimidazole derivatives. (2010).
  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (n.d.).
  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (n.d.).

Sources

Introduction: The Critical Role of Solubility in Scientific Advancement

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Benzamide Ethyl Esters in Organic Solvents

In the realms of drug development, synthetic chemistry, and materials science, the solubility of a compound is a cornerstone physicochemical property.[1][2][3] It dictates the feasibility of reaction conditions, the ease of purification, and, critically in pharmacology, the bioavailability and efficacy of an active pharmaceutical ingredient (API).[1][4] Benzamide ethyl esters represent a significant class of organic molecules, encompassing APIs like the local anesthetic Benzocaine (ethyl 4-aminobenzoate) and valuable synthetic substrates such as N-Benzoyl-L-tyrosine ethyl ester.[5][6][7] Understanding their solubility behavior in various organic solvents is paramount for researchers and scientists aiming to optimize processes from laboratory-scale synthesis to industrial manufacturing and formulation.

This guide provides a comprehensive exploration of the principles governing the solubility of benzamide ethyl esters, supported by quantitative data for representative compounds and authoritative, field-proven experimental protocols for its determination.

Part 1: Theoretical Foundations of Solubility

A molecule's solubility is not a random phenomenon; it is the result of a complex interplay between the intrinsic properties of the solute and the solvent. The governing principle, "like dissolves like," serves as a useful heuristic, but a deeper, mechanistic understanding requires an analysis of the specific intermolecular forces at play.[8]

Pillar 1: The Anatomy of a Benzamide Ethyl Ester

The solubility characteristics of a benzamide ethyl ester are dictated by the composite nature of its functional groups: the amide, the ethyl ester, and the core hydrocarbon skeleton (often an aromatic ring).

  • The Amide Group (-CONH-) : This group is a powerful mediator of solubility in polar solvents. Due to the electronegative oxygen and nitrogen atoms, the amide linkage is highly polar. Primary (-CONH2) and secondary (-CONHR) amides are particularly notable for their ability to act as both hydrogen bond donors (via the N-H bond) and hydrogen bond acceptors (via the carbonyl oxygen and the nitrogen's lone pair).[9][10][11] This dual capacity facilitates strong interactions with polar protic solvents like alcohols. Tertiary amides, lacking an N-H bond, can only function as hydrogen bond acceptors, which can reduce their solubility in comparison.[9][10]

  • The Ethyl Ester Group (-COOCH₂CH₃) : The ester group is also polar and can act as a hydrogen bond acceptor at its carbonyl and ether oxygens. While it contributes to solubility in polar environments, it is generally considered less influential than the amide group.[11]

  • The Hydrocarbon Skeleton : The non-polar alkyl and/or aryl (e.g., benzene ring) portions of the molecule are hydrophobic. As the size of this non-polar region increases, the molecule's overall polarity decreases, leading to reduced solubility in polar solvents and increased solubility in non-polar solvents like toluene, hexane, or ethers.[10][12]

Pillar 2: The Influence of the Solvent Environment

The properties of the solvent are just as crucial as the structure of the solute.

  • Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents can both donate and accept hydrogen bonds. They are particularly effective at solvating benzamide ethyl esters that have N-H bonds, engaging in strong hydrogen bonding interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF) : These solvents have dipole moments but do not have hydrogen bond-donating capabilities. They can effectively solvate polar solutes by acting as hydrogen bond acceptors and through dipole-dipole interactions.

  • Non-Polar Solvents (e.g., Toluene, Hexane) : These solvents interact primarily through weaker van der Waals forces (London dispersion forces). They are most effective at dissolving benzamide ethyl esters with large non-polar, hydrocarbon regions.

Pillar 3: The Impact of Ionization

For benzamide ethyl esters containing ionizable functional groups, such as the primary amine in Benzocaine (ethyl 4-aminobenzoate), pH can be the most dominant factor influencing solubility, particularly in protic or aqueous-organic mixtures.

The basic amine group can be protonated in an acidic environment (e.g., dissolving in dilute HCl or acidic organic solutions) to form a highly polar, charged ammonium salt.[13][14] This conversion from a neutral molecule to an ionic salt dramatically increases its solubility in polar solvents.

Part 2: Quantitative Solubility Data for Representative Compounds

To provide a practical context, this section summarizes experimental solubility data for two key examples: the drug substance Benzocaine and the synthetic substrate N-Benzoyl-L-tyrosine ethyl ester.

CompoundSolventTemperatureSolubilityReference
Ethyl 4-aminobenzoate (Benzocaine) WaterAmbientVery slightly soluble / Sparingly soluble[5][6][15]
EthanolAmbientSoluble in ~6 parts[5]
Diethyl EtherAmbientSoluble in ~5.5 parts[5]
ChloroformAmbientSoluble[6]
Dilute AcidsAmbientSoluble[6][13]
1,4-Dioxane278 K - 323 KHighest mole fraction solubility among solvents tested[16][17]
Acetone278 K - 323 KHigh mole fraction solubility[16][17]
Ethyl Acetate278 K - 323 KHigh mole fraction solubility[16][17]
Acetonitrile278 K - 323 KModerate mole fraction solubility[16][17]
Methanol278 K - 323 KModerate mole fraction solubility[16][17]
n-Butanol278 K - 323 KLower mole fraction solubility[16][17]
Toluene278 K - 323 KLowest mole fraction solubility among solvents tested[16][17]
N-Benzoyl-L-tyrosine ethyl ester ChloroformAmbient50 mg/mL[18]
Dimethylformamide (DMF)Ambient150 mg/mL[18]
MethanolAmbientSoluble / "almost transparency"[19][20]
Ethanol (c=1%)20 °CSoluble[20]

Part 3: Authoritative Experimental Protocols for Solubility Determination

The integrity of any solubility data rests entirely on the robustness of the experimental method used. The following protocols are grounded in authoritative standards, ensuring the generation of reliable and reproducible results.

Method 1: The Equilibrium Shake-Flask Method (Thermodynamic Solubility)

This protocol is considered the "gold standard" for determining equilibrium solubility and is consistent with the principles outlined in USP General Chapter <1236> Solubility Measurements.[21][22] Its core principle is to allow a solute to reach thermodynamic equilibrium in a solvent over a sufficient period, ensuring the resulting concentration represents the true saturation point.[23]

Causality : The use of excess solid is critical; it ensures that the solution remains saturated throughout the equilibration period, which is the definition of equilibrium solubility. Temperature control is paramount as solubility is a temperature-dependent property.

Step-by-Step Protocol:

  • Preparation : Add an excess amount of the solid benzamide ethyl ester to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be visually apparent.

  • Equilibration : Place the container in a constant-temperature shaker bath or incubator. Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required should be established by sampling at various intervals (e.g., 24, 48, 72 hours) until the measured concentration plateaus.

  • Phase Separation : After equilibration, allow the suspension to settle. Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. This is best achieved by centrifugation followed by filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE).

  • Dilution : Accurately dilute the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification : Analyze the concentration of the solute in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR.

  • Calculation : Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The experiment should be performed in triplicate to ensure precision.[24]

Equilibrium_Solubility_Workflow cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Steps 4 & 5: Quantification A Add Excess Solute to Solvent B Agitate at Constant Temp (24-72h) A->B Supersaturated Mixture C Centrifuge/ Filter Supernatant B->C Equilibrated Slurry D Dilute Aliquot C->D Clear Saturated Solution E Analyze by (e.g., HPLC) D->E Result Equilibrium Solubility Value E->Result

Caption: Workflow for the Equilibrium Shake-Flask Method.

Method 2: Rapid Qualitative Solubility Assessment for Screening

For initial screening purposes, a simpler, semi-quantitative approach can be employed to quickly classify solubility.[25][26]

Causality : This method provides a rapid approximation by observing the dissolution of a known mass of solute in a fixed volume of solvent. It is not an equilibrium method but is highly useful for solvent selection in early-stage research.

Step-by-Step Protocol:

  • Preparation : Add a pre-weighed amount of the solid (e.g., 10 mg) to a test tube.

  • Solvent Addition : Add the test solvent in small, measured portions (e.g., 0.1 mL increments) using a calibrated pipette.

  • Mixing : After each addition, vigorously mix the sample (e.g., using a vortex mixer) for 10-20 seconds and visually inspect for the presence of undissolved solid.[8]

  • Classification : Continue adding solvent up to a final volume (e.g., 1 mL). Classify the solubility based on the volume of solvent required to fully dissolve the solid:

    • Very Soluble : Dissolves in < 0.5 mL

    • Soluble : Dissolves in 0.5 - 1.0 mL

    • Sparingly Soluble : Some, but not all, dissolves in 1.0 mL

    • Insoluble : No visible dissolution in 1.0 mL

Screening_Workflow Start Start: 10mg Solute AddSolvent Add 0.1 mL Solvent & Vortex Start->AddSolvent Check All Solid Dissolved? AddSolvent->Check TotalVol Total Volume < 1 mL? Check->TotalVol No Soluble Classify: Soluble / V. Soluble Check->Soluble Yes TotalVol->AddSolvent Yes Insoluble Classify: Sparingly Soluble / Insoluble TotalVol->Insoluble No

Caption: Decision workflow for rapid solubility screening.

Part 4: Predictive Approaches and Conclusion

While experimental determination remains the definitive source of solubility data, modern computational chemistry offers powerful predictive tools. Quantitative Structure-Property Relationship (QSPR) models and other machine learning approaches can estimate solubility based on molecular descriptors.[2][27] These models are invaluable for in-silico screening of large compound libraries, prioritizing experimental work, and gaining deeper insight into the physicochemical drivers of solubility.[2][28]

References

  • Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (2023). ECA Academy. [Link]

  • USP <1236>: Solubility Measurements Chapter. Biorelevant.com. [Link]

  • N-Benzoyl-L-tyrosine ethyl ester | 3483-82-7. BuyersGuideChem. [Link]

  • USP: Proposed Addition to Chapter <1236> Solubility Measurements. (2022). ECA Academy. [Link]

  • Technical Note: Solubility Measurements. (n.d.). Agilent. [Link]

  • Amides: Structure, Properties, and Reactions. Solubility of Things. [Link]

  • Benzocaine (Benzocainum). (n.d.). World Health Organization. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Grossmont College. [Link]

  • Benzocaine. ChemBK. [Link]

  • Amides. (n.d.). Science Ready. [Link]

  • How can you determine the solubility of organic compounds? (2017). Quora. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. [Link]

  • Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. (2018). FDA. [Link]

  • Physicochemical properties of drug. (2015). Slideshare. [Link]

  • Is ethyl-4-aminobenzoate polar or non-polar? Is it soluble in HCl? (2023). Brainly.com. [Link]

  • Solubility of Amides. (2020). Chemistry Stack Exchange. [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). Nature. [Link]

  • Theoretical models of solubility for organic solvents. A conceptual density functional theory approach. (2024). ResearchGate. [Link]

  • Dissolution Testing for Generic Drugs: An FDA Perspective. (2007). NIH. [Link]

  • Physicochemical Properties of Organic Compounds and Drug Molecules. (2023). Royal Society of Chemistry. [Link]

  • Thermodynamics of the Enantiotropic Pharmaceutical Compound Benzocaine and Solubility in Pure Organic Solvents. (2020). PubMed. [Link]

  • Physicochemical properties. (n.d.). Fiveable. [Link]

  • Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance. (2018). RAPS. [Link]

  • (PDF) Thermodynamics of the Enantiotropic Pharmaceutical Compound Benzocaine and Solubility in Pure Organic Solvents. (2020). ResearchGate. [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. (2005). University of the Pacific. [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. (n.d.). FDA. [Link]

  • Prediction of solubility of drugs and other compounds in organic solvents. (2006). Semantic Scholar. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (2022). MIT Open Access Articles. [Link]

  • Ethyl 4-aminobenzoate is partially soluble in water. Generally, org.pdf. (n.d.). Slideshare. [Link]

  • Why is amide more soluble in water than the amine with the same number of alkyl group atoms? (2021). Quora. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (2022). PubMed. [Link]

  • FDA Draft Guidance on Dissolution Testing. (2016). AAPS Newsmagazine. [Link]

  • [Organic] Solubility of ethyl 4-aminobenzoate in water at 100C. (2016). Reddit. [Link]

  • Question about solubility. (2014). Reddit. [Link]

  • Solubility of stearic acid in various organic solvents and its prediction using non-ideal solution models. (2012). SciSpace. [Link]

  • N-Benzoyl-L-tyrosine ethyl ester. (n.d.). PubChem. [Link]

Sources

Comparative Analysis: Ethyl 3-Aminobenzoate vs. N-Benzoyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing Ethyl 3-aminobenzoate (commonly known as Tricaine or MS-222 base) with its N-benzoyl derivatives (specifically Ethyl 3-(benzoylamino)benzoate). This comparison serves as a critical case study in Structure-Activity Relationships (SAR) for local anesthetics, highlighting how modifications to the aniline moiety alter physicochemical properties, solubility, and ion channel binding kinetics.

Technical Guide for Drug Development & Pharmacology

Executive Summary

Ethyl 3-aminobenzoate is the active base of the widely used fish anesthetic Tricaine Methanesulfonate (MS-222) .[1] It functions as a voltage-gated sodium channel (


) blocker. Its benzoyl derivatives , formed by the N-acylation of the primary amine with a benzoyl group, represent a class of highly lipophilic, neutral amides.

The transformation from the parent amine to the benzoyl derivative represents a fundamental shift in pharmacophore properties:

  • Parent (Amine): Weak base (

    
    ), capable of H-bond donation, moderate lipophilicity, forms water-soluble salts.
    
  • Derivative (Benzamide): Neutral, non-ionizable, high lipophilicity (

    
    ), insoluble in water, sterically bulky.
    

This guide details the synthesis, physicochemical divergence, and pharmacological implications of this structural modification.[2]

Chemical Structure & Physicochemical Properties[2][3]

The core difference lies in the functionalization of the nitrogen atom at the meta position of the benzoate ring.

Structural Comparison
FeatureEthyl 3-aminobenzoate (Parent)Ethyl 3-(benzoylamino)benzoate (Derivative)
CAS Number 582-33-2176032-26-1
Formula


MW 165.19 g/mol 269.30 g/mol
Functional Group Primary Aniline (

)
Benzamide (

)
Character Weak BaseNeutral / Very Weak Acid
LogP (Est.) ~1.8 - 2.1~4.2 - 4.5
Solubility (Water) Low (Base); High (Mesylate Salt)Insoluble (No salt formation)
H-Bonding Donor (2) / Acceptor (2)Donor (1) / Acceptor (3)
Visualization of Chemical Divergence

ChemicalStructure Parent Ethyl 3-aminobenzoate (Tricaine Base) Primary Amine (-NH2) Derivative Ethyl 3-(benzoylamino)benzoate (Benzoyl Derivative) Amide (-NH-CO-Ph) Parent->Derivative N-Benzoylation (-HCl) Prop1 Ionizable (Forms Salts) Parent->Prop1 Reagent + Benzoyl Chloride (Schotten-Baumann) Reagent->Derivative Prop2 Neutral (No Salts) Derivative->Prop2

Figure 1: Synthetic transformation and property shift from the parent amine to the benzoyl derivative.

Synthesis & Production Protocols

The synthesis of the benzoyl derivative is often performed to create internal standards for impurity profiling or to study steric occlusion in ion channels.

Synthesis of Ethyl 3-aminobenzoate (Parent)

Industrially, this is produced via the esterification of 3-aminobenzoic acid or the reduction of ethyl 3-nitrobenzoate.

  • Reagents: 3-Aminobenzoic acid, Ethanol,

    
     (catalyst).
    
  • Conditions: Reflux for 6-8 hours.

  • Purification: Neutralization with

    
    , extraction into organic solvent, and recrystallization.
    
Synthesis of Ethyl 3-(benzoylamino)benzoate (Derivative)

This follows a standard Schotten-Baumann reaction protocol.

Protocol:

  • Dissolution: Dissolve 10 mmol of Ethyl 3-aminobenzoate in 20 mL of dry dichloromethane (DCM) or pyridine.

  • Base Addition: Add 1.2 equivalents of Triethylamine (TEA) or use Pyridine as solvent/base to scavenge HCl.

  • Acylation: Dropwise addition of 1.1 equivalents of Benzoyl Chloride at 0°C under inert atmosphere (

    
    ).
    
  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The derivative will have a significantly higher

    
     due to increased lipophilicity.
    
  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine/pyridine) and saturated

    
     (to remove benzoic acid).
    
  • Isolation: Dry over

    
    , evaporate solvent. Recrystallize from Ethanol/Water.
    

Pharmacology & Mechanism of Action (SAR)

The difference in pharmacological activity between these two compounds illustrates the critical role of the aniline nitrogen in local anesthetics.

Mechanism of Ethyl 3-aminobenzoate (Active)

Tricaine acts similarly to Benzocaine. Unlike Lidocaine (which has a tertiary amine


), Tricaine's aniline (

) remains largely uncharged at physiological pH (7.4).
  • Pathway: It penetrates the lipid bilayer in its neutral form.

  • Binding: It exerts anesthesia primarily through membrane expansion and hydrophobic interaction with the inactivated state of the

    
     channel, stabilizing the channel in a closed conformation.
    
  • Potency: Moderate. Enhanced by the ability to form H-bonds via the primary amine.

Mechanism of Benzoyl Derivative (Inactive/Probe)

The N-benzoylation essentially "kills" the standard anesthetic activity for two reasons:

  • Steric Hindrance: The addition of a second phenyl ring (benzoyl group) creates a bulky, rigid molecule that cannot fit into the specific hydrophobic pocket within the

    
     channel pore.
    
  • Loss of H-Bonding: The conversion of

    
     to an amide (
    
    
    
    ) removes the donor capability required for specific residue interactions (often with Serine or Threonine residues in the channel pore).
  • Solubility Limit: The extreme lipophilicity (

    
    ) causes the molecule to become trapped in the lipid bilayer core, preventing it from accessing the channel interface effectively.
    
Signaling & Blockade Pathway

MOA Extracellular Extracellular Fluid (pH 7.4) Tricaine Ethyl 3-aminobenzoate (Neutral) Extracellular->Tricaine Admin BenzoylDeriv Benzoyl Derivative (Bulky/Neutral) Extracellular->BenzoylDeriv Admin Membrane Lipid Bilayer NaChannel Na+ Channel (Inactivated State) Membrane->NaChannel Hydrophobic Binding (Membrane Expansion) Intracellular Intracellular Cytosol Tricaine->Membrane Rapid Diffusion BenzoylDeriv->Membrane Trapped in Bilayer BenzoylDeriv->NaChannel Steric Clash (No Block)

Figure 2: Differential interaction with the Sodium Channel. Tricaine accesses the binding site, while the bulky benzoyl derivative is sterically hindered.

Metabolism & Toxicology

The metabolic fate of these compounds differs significantly due to the stability of the amide bond versus the ester bond.

Hydrolysis Pathways
  • Ethyl 3-aminobenzoate: Rapidly metabolized by pseudocholinesterases and non-specific esterases in the plasma and liver (fish or mammal).

    • Product: 3-aminobenzoic acid (polar, excreted) + Ethanol.

    • Half-life: Short (minutes to hours depending on species).

  • Benzoyl Derivative: Contains two hydrolyzable bonds: the ethyl ester and the benzamide.

    • Ester Hydrolysis: Occurs first (fastest). Yields 3-(benzoylamino)benzoic acid .

    • Amide Hydrolysis: Much slower. Requires amidases. The benzoyl group protects the nitrogen from acetylation (a common Phase II pathway for anilines).

Toxicology
  • Tricaine: The primary toxicological concern is hypoxia (due to respiratory depression in fish) and acidosis (if the salt is not buffered).

  • Benzoyl Derivative: Likely exhibits low acute toxicity due to poor solubility and absorption, but potential accumulation in adipose tissue is a risk due to high LogP.

Applications in Research

ApplicationEthyl 3-aminobenzoateBenzoyl Derivatives
Primary Use Anesthesia/Euthanasia in poikilotherms (fish, amphibians).[3]Impurity Standard in QC of Tricaine production.
Formulation Used as Methanesulfonate salt (highly soluble).[4][5]Cannot be formulated as a salt; requires DMSO/Ethanol.
Research Role Standard blocker for

currents in electrophysiology.
Negative control in SAR studies; Hydrophobic probe.

References

  • Carter, K. M., Woodley, C. M., & Brown, R. S. (2011).[4] A review of tricaine methanesulfonate for anesthesia of fish. Reviews in Fish Biology and Fisheries.

  • Ramlochansingh, C., et al. (2014).[6][4] Efficacy of tricaine methanesulfonate (MS-222) as an anesthetic agent for blocking sensory-motor responses in Xenopus laevis tadpoles.[6][4] PLoS One.

  • PubChem Compound Summary. (2024). Ethyl 3-aminobenzoate (CID 11400). National Center for Biotechnology Information.

  • Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: a review. Anesthesiology.

  • ECHEMI. (2024). Ethyl 3-(benzoylamino)benzoate (CAS 176032-26-1) Product Data.

Sources

Methodological & Application

Synthesis of Ethyl 3-[(4-methylbenzoyl)amino]benzoate from ethyl 3-aminobenzoate

[1]

Abstract & Introduction

This application note details the synthesis of Ethyl 3-[(4-methylbenzoyl)amino]benzoate (also referred to as N-(3-ethoxycarbonylphenyl)-4-methylbenzamide) via the acylation of ethyl 3-aminobenzoate with 4-methylbenzoyl chloride.

Benzanilide derivatives are a critical scaffold in medicinal chemistry, often serving as pharmacophores in potassium channel blockers and anti-inflammatory agents. The starting material, ethyl 3-aminobenzoate (the free base of Tricaine/MS-222), is a meta-substituted aniline. The primary synthetic challenge is achieving selective N-acylation while preserving the ethyl ester moiety, which is susceptible to hydrolysis under harsh basic conditions.

This guide presents a high-fidelity anhydrous protocol using dichloromethane (DCM) and pyridine. Unlike the traditional aqueous Schotten-Baumann conditions, this method minimizes ester hydrolysis side-reactions, ensuring high yield and purity suitable for pharmaceutical applications.

Retrosynthetic Analysis & Mechanism

Chemical Strategy

The synthesis relies on a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism. The nitrogen lone pair of the aniline attacks the electrophilic carbonyl carbon of the acid chloride. The presence of a base (pyridine) is critical to scavenge the liberated hydrogen chloride (HCl), driving the equilibrium forward and preventing the protonation of the unreacted amine.

Reaction Pathway Visualization

The following diagram illustrates the molecular transformation and the catalytic cycle of the base.

ReactionMechanismSM1Ethyl 3-aminobenzoate(Nucleophile)TetraTetrahedralIntermediateSM1->TetraNucleophilic AttackSM24-Methylbenzoyl Chloride(Electrophile)SM2->TetraNucleophilic AttackProductEthyl 3-[(4-methylbenzoyl)amino]benzoateTetra->ProductElimination of Cl-SaltPyridine·HCl(Byproduct)Tetra->SaltDeprotonationBasePyridine(HCl Scavenger)Base->SaltScavenges HCl

Caption: Mechanistic flow of the N-acylation process showing the critical role of the base in driving the reaction to completion.

Experimental Protocol

Reagents & Equipment

Stoichiometry: 1.0 eq Amine : 1.1 eq Acid Chloride : 1.5 eq Base.

ReagentMW ( g/mol )Equiv.[1][2][3]Mass/Vol (Scale)Role
Ethyl 3-aminobenzoate 165.191.01.65 g (10 mmol)Substrate
4-Methylbenzoyl chloride 154.591.11.70 g (11 mmol)Acylating Agent
Pyridine 79.101.51.21 mL (15 mmol)Base/Catalyst
Dichloromethane (DCM) 84.93Solvent20 mLAnhydrous Solvent

Equipment:

  • 100 mL Round-bottom flask (RBF) with magnetic stir bar.

  • Addition funnel or syringe pump.

  • Ice-water bath (

    
    ).
    
  • Rotary evaporator.[4]

Step-by-Step Procedure

Step 1: Preparation of the Nucleophile

  • Flame-dry a 100 mL RBF and flush with Nitrogen (

    
    ) or Argon.
    
  • Add 1.65 g of ethyl 3-aminobenzoate and 20 mL of anhydrous DCM .

  • Add 1.21 mL of Pyridine . Stir until the solution is homogeneous.

  • Cool the mixture to

    
      using an ice bath. Rationale: Cooling controls the exothermicity of the reaction and minimizes bis-acylation side products.
    

Step 2: Acylation

  • Dissolve 1.70 g of 4-methylbenzoyl chloride in 5 mL of DCM.

  • Add the acid chloride solution dropwise to the amine mixture over 15–20 minutes.

  • Observation: A white precipitate (pyridinium hydrochloride) may begin to form.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT) .

  • Stir for 3–4 hours . Monitor by TLC (System: 30% Ethyl Acetate in Hexanes).[1]

Step 3: Workup (Quench & Wash)

  • Quench the reaction by adding 20 mL of 1M HCl . Rationale: This neutralizes excess pyridine and solubilizes the pyridinium salts in the aqueous layer.

  • Transfer to a separatory funnel. Separate the organic (DCM) layer.[5]

  • Extract the aqueous layer once with 10 mL DCM. Combine organic layers.

  • Wash the organic layer sequentially with:

    • 20 mL Sat.

      
        (Removes unreacted acid chloride/acid).
      
    • 20 mL Brine (Dries the organic layer).

  • Dry over anhydrous

    
     , filter, and concentrate in vacuo to yield the crude solid.
    

Step 4: Purification

  • Recrystallization: Dissolve the crude solid in minimal boiling Ethanol (

    
    ).
    
  • Add warm water dropwise until slight turbidity persists.

  • Cool slowly to RT, then to

    
    .
    
  • Filter the crystals and wash with cold aqueous ethanol.

  • Dry in a vacuum oven at

    
     for 6 hours.
    

Workflow Visualization

WorkflowStartStart: DCM + Amine + PyridineCoolCool to 0°CStart->CoolAddAdd 4-Methylbenzoyl Chloride(Dropwise)Cool->AddReactStir at RT (3-4 hrs)Add->ReactQuenchQuench with 1M HClReact->QuenchSepPhase Separation(Keep Organic Layer)Quench->SepWashWash: NaHCO3 -> BrineSep->WashCrystRecrystallize (EtOH/H2O)Wash->CrystFinalPure ProductCryst->Final

Caption: Operational workflow for the synthesis, extraction, and purification of the target benzanilide.

Characterization & Quality Control

The following data represents the expected spectral characteristics for Ethyl 3-[(4-methylbenzoyl)amino]benzoate based on constituent functional groups and standard benzanilide shifts.

Expected H NMR (400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignment
10.35 Singlet (s)1H-NH- (Amide proton, deshielded)
8.40 Singlet (s)1HAr-H2 (Benzoate ring, between amide/ester)
7.95 Doublet (d)1HAr-H4/6 (Benzoate ring)
7.90 Doublet (d)2HAr-H2'/6' (Toluoyl ring)
7.65 Doublet (d)1HAr-H4/6 (Benzoate ring)
7.45 Triplet (t)1HAr-H5 (Benzoate ring)
7.35 Doublet (d)2HAr-H3'/5' (Toluoyl ring)
4.35 Quartet (q)2H-O-CH2 -CH3
2.40 Singlet (s)3HAr-CH3
1.35 Triplet (t)3H-O-CH2-CH3
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous; check acid chloride quality (should be clear, not fuming excessively).
Impurity: Free Acid Hydrolysis of EsterAvoid using NaOH/strong base. Stick to Pyridine/DCM. Minimize contact time with 1M HCl.
Oiling out Impure crudeSeed the recrystallization solution with a crystal from a previous batch or scratch the glass to induce nucleation.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6] Tetrahedron, 61(46), 10827-10852. Link

  • Webb, C. S., & Marvel, C. S. (1941). Benzanilide.[2][3][7][8][9] Organic Syntheses, Coll.[2][4][8] Vol. 1, p.82. (General procedure for benzanilide synthesis). Link

  • Gassman, P. G., & Gruetzmacher, G. (1977). Ethyl 4-amino-3-methylbenzoate.[10][4] Organic Syntheses, 56, 15. (Reference for handling ethyl aminobenzoate derivatives). Link

  • PubChem Compound Summary. (n.d.). Ethyl 3-aminobenzoate (Tricaine).[11] National Center for Biotechnology Information. Link

Application Notes & Protocols: Mastering the Schotten-Baumann Reaction for the Synthesis of Amino Benzoate Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of a Classic Reaction

First described in the 1880s by German chemists Carl Schotten and Eugen Baumann, the Schotten-Baumann reaction is a robust and versatile method for synthesizing amides and esters.[1][2][3][4][5] It typically involves the acylation of an amine or alcohol with an acyl halide or anhydride in the presence of a base.[6][7] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the specific application of Schotten-Baumann conditions for the N-acylation of amino benzoate esters—a critical transformation for synthesizing precursors for pharmaceuticals, such as local anesthetics, and functional polymers.[8]

The core principle of the reaction is the nucleophilic acyl substitution, where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride.[9][10] The success of this reaction, especially with bifunctional substrates like amino benzoate esters, hinges on a nuanced understanding of the reaction parameters. This guide explains the causality behind experimental choices, provides validated protocols, and offers insights into overcoming common challenges.

Pillar 1: The Underlying Mechanism of Action

A thorough grasp of the reaction mechanism is paramount for optimization and troubleshooting. The N-acylation of an amino benzoate ester under Schotten-Baumann conditions proceeds via a well-established nucleophilic acyl substitution pathway.[1][11][12]

The key mechanistic steps are:

  • Nucleophilic Attack: The reaction initiates with the nitrogen atom of the amino benzoate ester, acting as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate.[1][7][10]

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.[11]

  • Deprotonation (The Role of the Base): The product at this stage is a protonated amide (an amidium ion). The base present in the reaction medium abstracts the acidic proton from the nitrogen, yielding the neutral amide product and a salt byproduct (e.g., HCl neutralized to NaCl).[7][11] This step is crucial as it neutralizes the acid generated, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.[2][4][13][14]

Schotten_Baumann_Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants Amine R'-NH₂ (Amino Benzoate Ester) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride R-COCl (Acyl Chloride) AcylChloride->Tetrahedral ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide Collapse & Cl⁻ leaves FinalAmide Final Amide Product ProtonatedAmide->FinalAmide Deprotonation Byproducts H₂O + Cl⁻ Base Base (e.g., OH⁻) Base->ProtonatedAmide

Caption: Figure 1: Nucleophilic acyl substitution mechanism.

Pillar 2: Causality Behind Experimental Choices

The art of a successful Schotten-Baumann reaction lies in the rational selection of reagents and conditions. For amino benzoate esters, several factors must be carefully balanced.

Substrate Specificity: Amine vs. Ester

Amino benzoate esters possess two potentially reactive sites: the nucleophilic amino group and the electrophilic ester carbonyl. Under Schotten-Baumann conditions, the reaction is highly selective for the N-acylation of the amino group. This is because the primary aromatic amine is a significantly stronger nucleophile than water or the carbonyl oxygen of the ester group, ensuring it outcompetes other potential reactants for the acyl chloride.[15]

The Solvent System: A Biphasic Approach

The classic "Schotten-Baumann conditions" refer to a two-phase solvent system, typically consisting of an organic solvent and water.[1][3][5]

  • Organic Phase (e.g., Dichloromethane, Diethyl Ether): This phase dissolves the amino benzoate ester and the acyl chloride.[3]

  • Aqueous Phase: This phase contains the inorganic base (e.g., NaOH).[4]

This biphasic environment is a key design feature. It sequesters the bulk of the water-sensitive acyl chloride in the organic layer, minimizing its hydrolysis, while the base remains in the aqueous phase to neutralize the HCl as it is formed at the interface.[15] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

The Choice of Base: A Critical Decision

The base is not merely an acid scavenger; its identity can profoundly influence the reaction's outcome.

Base TypeExamplesSolvent SystemKey Considerations
Inorganic NaOH, KOH, Na₂CO₃, NaHCO₃Biphasic (Water/Organic)Strong bases like NaOH are highly effective but can promote hydrolysis of the acyl chloride and, under harsh conditions, the product ester. NaHCO₃ is a milder option.
Organic Pyridine, Triethylamine (Et₃N)Anhydrous Aprotic (DCM, THF)Pyridine can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium ion intermediate, which can accelerate the reaction.[2][14] This is often used in modified, single-phase conditions.
  • Trustworthiness Insight: For substrates sensitive to hydrolysis (like the benzoate ester), starting with a milder base such as sodium bicarbonate (NaHCO₃) is a prudent choice. The pH should be maintained above 9 to ensure the amine remains deprotonated and nucleophilic.[16]

Acylating Agents

While acyl chlorides are the most common electrophiles, acid anhydrides can also be employed.[6][7] The choice often depends on availability, cost, and handling characteristics.[16] For installing protecting groups, reagents like benzyl chloroformate (for Z-groups) or di-tert-butyl dicarbonate (for Boc-groups) are used under similar Schotten-Baumann conditions.[16]

Temperature Control

The acylation reaction is typically exothermic. The dropwise addition of the acyl chloride to the cooled reaction mixture (e.g., 0-5 °C in an ice bath) is critical to control the reaction rate, prevent a dangerous buildup of heat, and minimize side reactions like diacylation or hydrolysis.[16]

Pillar 3: Validated Experimental Protocols

The following protocol provides a reliable, step-by-step method for the benzoylation of Ethyl 4-aminobenzoate.

Protocol: Synthesis of Ethyl 4-benzamidobenzoate

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Ethyl 4-aminobenzoate165.195.00 g30.3 mmol1.0
Benzoyl Chloride140.574.68 g (3.9 mL)33.3 mmol1.1
Sodium Hydroxide (NaOH)40.002.42 g60.5 mmol2.0
Dichloromethane (DCM)-100 mL--
Deionized Water-100 mL--
Saturated NaCl (Brine)-50 mL--
Anhydrous MgSO₄ or Na₂SO₄-~5 g--

Step-by-Step Methodology

  • Preparation: In a 250 mL Erlenmeyer flask or round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g of Ethyl 4-aminobenzoate in 100 mL of dichloromethane.

  • Base Addition: In a separate beaker, prepare the aqueous base by dissolving 2.42 g of NaOH in 100 mL of deionized water. Carefully add this aqueous solution to the flask containing the amine solution.

  • Cooling: Place the flask in an ice-water bath and stir vigorously for 10-15 minutes until the internal temperature is between 0 and 5 °C.

  • Acylation: Add 3.9 mL of benzoyl chloride dropwise to the rapidly stirring biphasic mixture over 15-20 minutes. A white precipitate (the product) will likely begin to form immediately.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for an additional 1-2 hours to ensure the reaction goes to completion. The absence of the pungent smell of benzoyl chloride is a good indicator.[6]

  • Work-up & Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the layers. The product is primarily in the organic (DCM) layer.

    • Wash the organic layer sequentially with 50 mL of 1M HCl (to remove any unreacted amine), 50 mL of water, and finally 50 mL of saturated NaCl (brine).

    • Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the dichloromethane solvent using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Ethyl 4-benzamidobenzoate as a white solid.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Dissolve Ethyl 4-aminobenzoate in DCM B 2. Add aqueous NaOH solution A->B C 3. Cool mixture to 0-5 °C (Ice Bath) B->C D 4. Add Benzoyl Chloride dropwise with vigorous stirring C->D E 5. Stir at Room Temperature for 1-2 hours D->E F 6. Work-up: - Separate Layers - Wash Organic Phase - Dry Organic Phase E->F G 7. Purify: - Evaporate Solvent - Recrystallize Product F->G H Pure Ethyl 4-benzamidobenzoate G->H

Caption: Figure 2: Step-by-step experimental workflow.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

  • YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.
  • chemeurope.com. (n.d.). Schotten-Baumann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Detailed Explanation. (2026, January 23). Schotten Baumann Reaction Mechanism.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • Nvpubhouse Library. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2.
  • Quora. (2020, July 2). What is the Schottan-Baumann reaction?. Retrieved from [Link]

  • Reddit. (2021, March 12). In schotten-baumann conditions, why doesn't the acyl chloride react with the water?. Retrieved from [Link]

Sources

Microwave-assisted synthesis of Ethyl 3-(4-methylbenzamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Ethyl 3-(4-methylbenzamido)benzoate

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of Ethyl 3-(4-methylbenzamido)benzoate utilizing microwave-assisted organic synthesis (MAOS). Unlike traditional thermal reflux methods which often require 2–12 hours, this optimized protocol achieves >85% conversion in under 15 minutes.

The target molecule represents a classic benzanilide scaffold , a pharmacophore frequently observed in local anesthetics, antimicrobial agents, and kinase inhibitors. This guide is designed for medicinal chemists seeking to streamline library generation of benzamide derivatives.

Scientific Background & Reaction Mechanism

The Chemistry

The synthesis involves the N-acylation of an electron-deficient aniline (Ethyl 3-aminobenzoate) with an acyl chloride (4-methylbenzoyl chloride).

  • Challenge: The electron-withdrawing ester group on the aniline reduces the nucleophilicity of the amine, often leading to sluggish reaction rates under standard thermal conditions.

  • Solution: Microwave irradiation provides rapid dielectric heating, efficiently overcoming the activation energy barrier. We utilize a Schotten-Baumann-like condition modified for organic solvents (DCM/Pyridine) to scavenge the HCl byproduct immediately.

Reaction Scheme Visualization

ReactionMechanism Substrate1 Ethyl 3-aminobenzoate (Nucleophile) Intermediate Tetrahedral Intermediate (Transition State) Substrate1->Intermediate Nucleophilic Attack Substrate2 4-Methylbenzoyl Chloride (Electrophile) Substrate2->Intermediate Product Ethyl 3-(4-methylbenzamido)benzoate (Target) Intermediate->Product Elimination of Cl- Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Figure 1: Mechanistic pathway of the N-acylation reaction.

Materials & Instrumentation

Reagents
ReagentMW ( g/mol )Equiv.Role
Ethyl 3-aminobenzoate 165.191.0Limiting Reagent
4-Methylbenzoyl chloride 154.591.2Acylating Agent
Triethylamine (TEA) 101.191.5Base (HCl Scavenger)
Dichloromethane (DCM) --Solvent (High MW Absorber)
DMAP 122.170.1Catalyst (Optional)
Instrumentation
  • Reactor: Single-mode microwave reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave 300).

  • Vessel: 10 mL or 35 mL pressure-sealed reaction vial.

  • Temperature Control: IR sensor (external) or Fiber optic probe (internal).

Experimental Protocol

Workflow Diagram

Workflow Start Start: Preparation Mix 1. Dissolve Amine (1.0 eq) & Base (1.5 eq) in DCM (3-5 mL) Start->Mix Add 2. Dropwise addition of Acid Chloride (1.2 eq) (Exothermic control) Mix->Add MW 3. Microwave Irradiation 100°C | 10 min | 150W (Max) Add->MW Cool 4. Cool to 50°C (Compressed Air) MW->Cool Quench 5. Quench with Sat. NaHCO3 Cool->Quench Workup 6. Extraction (DCM) & Wash (1M HCl) Quench->Workup Dry 7. Dry (MgSO4) & Concentrate Workup->Dry End Final Product: White Solid Dry->End

Figure 2: Step-by-step experimental workflow for microwave synthesis.[1]

Detailed Procedure

Step 1: Preparation

  • In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve Ethyl 3-aminobenzoate (165 mg, 1.0 mmol) in DCM (3 mL) .

  • Add Triethylamine (210 µL, 1.5 mmol) .

    • Note: If the amine is an HCl salt, increase TEA to 2.5 equivalents.

Step 2: Addition (Critical Step)

  • Slowly add 4-Methylbenzoyl chloride (185 mg, 1.2 mmol) to the vial.

    • Caution: This reaction is exothermic. Fuming may occur.[2][3] Perform in a fume hood.

  • Seal the vial with a Teflon-lined snap cap.

Step 3: Microwave Parameters Program the microwave reactor with the following "Constant Temperature" method:

  • Temperature: 100 °C

  • Hold Time: 10 minutes

  • Pressure Limit: 250 psi (17 bar)

  • Power: Dynamic (Max 150 W)

  • Stirring: High

Step 4: Workup & Purification

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Wash 1: 10 mL Saturated NaHCO₃ (Removes unreacted acid/acid chloride).

  • Wash 2: 10 mL 1M HCl (Removes unreacted amine and TEA).

  • Wash 3: 10 mL Brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Recrystallization: If necessary, recrystallize from hot Ethanol/Water (9:1) to yield white needle-like crystals.

Results & Validation

Expected Data
ParameterValue / Description
Physical State White to off-white solid
Yield 85% – 92%
Melting Point ~138–142 °C (Derivative dependent)
Rf Value 0.45 (Hexane:EtOAc 7:3)
Comparison: Microwave vs. Thermal
MethodTemperatureTimeYieldSolvent Usage
Microwave 100 °C10 min90%3 mL
Thermal Reflux 40 °C (DCM)4 hours72%15 mL
Characterization (Self-Validating Checkpoints)
  • IR Spectrum: Look for two distinct carbonyl stretches.

    • Ester C=O: ~1715 cm⁻¹

    • Amide C=O: ~1650 cm⁻¹ (Amide I band)

    • N-H Stretch: ~3300 cm⁻¹

  • 1H-NMR (DMSO-d6, 400 MHz):

    • δ 10.35 (s, 1H): Amide NH (Disappears with D₂O shake).

    • δ 8.45 (s, 1H): H-2 of benzoate ring (Deshielded by amide + ester).

    • δ 2.40 (s, 3H): Methyl group of the toluoyl moiety.

    • δ 1.35 (t, 3H) & 4.35 (q, 2H): Ethyl ester characteristic pattern.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are dry; use anhydrous DCM. Check Acid Chloride quality (should not be white powder if liquid at RT).
Vial Over-pressurization Temperature too high for DCMSwitch solvent to Dichloroethane (DCE) or lower Temp to 80°C.
Sticky Product Residual solvent/TEADry longer under high vacuum; wash thoroughly with 1M HCl during workup.

References

  • Microwave-Assisted Organic Synthesis (MAOS): Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004. Link

  • Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005. Link

  • Green Chemistry Amidation: De Figueiredo, R. M., et al. "Non-classical routes for amide bond formation." Chemical Reviews, 2016. Link

  • Microwave Benzamide Synthesis: Santagada, V., et al. "Microwave-enhanced solution synthesis of N-substituted benzamides." Tetrahedron Letters, 2001. Link

Sources

Application Note: Preparation of 3,4-Disubstituted Benzamide Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3,4-Scaffold

The 3,4-disubstituted benzamide moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore backbone for numerous FDA-approved therapeutics, including PARP inhibitors (e.g., Niraparib ), MEK inhibitors (e.g., Cobimetinib intermediates), and antipsychotics.

The substitution pattern at the 3- and 4-positions is critical for:

  • Vector Control: Directing substituents into specific hydrophobic pockets (e.g., the deep pocket of kinases).

  • Conformational Locking: Ortho-substituents (3-position) often restrict the rotation of the amide bond, locking the molecule in a bioactive conformation.

  • Metabolic Stability: Blocking metabolic soft spots on the phenyl ring.

This guide provides three distinct, field-validated protocols for accessing these building blocks, selected based on scalability, functional group tolerance, and starting material availability.

Strategic Retrosynthesis & Decision Matrix

Selecting the correct synthetic route depends heavily on the availability of starting materials and the electronic nature of the desired substituents.

DOT Diagram 1: Synthetic Decision Tree

Caption: Logical flow for selecting the optimal synthetic strategy based on substrate availability.

BenzamideStrategy Start Target: 3,4-Disubstituted Benzamide CheckAcid Is the 3,4-Disubstituted Benzoic Acid Commercially Available? Start->CheckAcid YesAcid Yes CheckAcid->YesAcid NoAcid No CheckAcid->NoAcid MethodA METHOD A: Amide Coupling (Convergent) YesAcid->MethodA ReagentCheck Sterically Hindered / Epimerizable? MethodA->ReagentCheck UseT3P Use T3P (Propylphosphonic Anhydride) ReagentCheck->UseT3P Yes UseHATU Use HATU / Acid Chloride ReagentCheck->UseHATU No CheckHalide Is the 3,4-Dihaloarene or Aryl Triflate Available? NoAcid->CheckHalide MethodB METHOD B: Pd-Catalyzed Aminocarbonylation (Divergent) CheckHalide->MethodB Yes NoHalide No CheckHalide->NoHalide No MethodC METHOD C: Late-Stage Ortho-Functionalization (Directed Lithiation/Halogenation) NoHalide->MethodC

Method A: The Convergent Approach (Amide Coupling)

Best for: Scale-up, chiral amines, and when the benzoic acid precursor is readily available.

While HATU is a standard coupling reagent, it often requires expensive purification to remove tetramethylurea byproducts. For 3,4-disubstituted systems—which often possess significant steric bulk—T3P (Propanephosphonic acid anhydride) is the superior reagent.

Why T3P?
  • Epimerization Control: T3P exhibits the lowest rate of epimerization among common coupling reagents, critical when coupling to chiral amines.

  • Green Workup: The byproducts are water-soluble, allowing product isolation via simple phase separation, often eliminating column chromatography.

Protocol 1: T3P-Mediated Coupling of 3-Fluoro-4-nitrobenzoic Acid

Target: Preparation of N-benzyl-3-fluoro-4-nitrobenzamide (Precursor for PARP inhibitors).

Materials:

  • 3-Fluoro-4-nitrobenzoic acid (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Procedure:

  • Dissolution: Charge a reaction vessel with 3-fluoro-4-nitrobenzoic acid (10 mmol) and EtOAc (50 mL, 5 vol).

  • Base Addition: Add DIPEA (25 mmol) and benzylamine (11 mmol). Stir at 0 °C for 10 minutes.

  • Activation: Add T3P solution (15 mmol) dropwise over 5 minutes. Note: Exotherm is mild, but controlled addition is best practice.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by HPLC/TLC.

  • Workup (The "Self-Cleaning" Step):

    • Add water (30 mL). Stir vigorously for 5 minutes.

    • Separate phases.[1] Wash the organic layer with 0.5 M HCl (2 x 20 mL) to remove unreacted amine.

    • Wash with sat.[2] NaHCO3 (2 x 20 mL) to remove unreacted acid and phosphate byproducts.

    • Wash with brine, dry over Na2SO4, and concentrate.[2]

  • Result: The product is typically obtained as a crystalline solid in >90% yield and >98% purity without chromatography.

Method B: The Divergent Approach (Aminocarbonylation)

Best for: Library generation (varying the amine) and when the aryl halide is the primary starting material.

Using gaseous CO in a standard lab is hazardous. This protocol utilizes a Two-Chamber System (COware® or similar) or a sealed tube approach using Molybdenum Hexacarbonyl (Mo(CO)6) as a solid CO surrogate. This ensures safety and precise stoichiometry.

DOT Diagram 2: Aminocarbonylation Mechanism & Workflow

Caption: Pd-catalyzed cycle utilizing ex-situ CO generation to prevent catalyst poisoning.

Carbonylation cluster_chamber1 Chamber 1: CO Generation cluster_chamber2 Chamber 2: Catalytic Cycle MoCO6 Mo(CO)6 CO_Gas CO (gas) MoCO6->CO_Gas Thermal Decomposition DBU DBU (Base) DBU->MoCO6 Activator CO_Insert CO Insertion CO_Gas->CO_Insert Diffusion ArX Ar-X (3,4-Disubstituted) OxAdd Oxidative Addition ArX->OxAdd Pd0 Pd(0)L2 Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX ArPdX->CO_Insert AcylPd Ar-CO-Pd-X CO_Insert->AcylPd RedElim Reductive Elimination AcylPd->RedElim Amine HNR2 Amine->RedElim RedElim->Pd0 Regeneration Product Benzamide RedElim->Product

Protocol 2: Pd-Catalyzed Aminocarbonylation

Target: Synthesis of 3-Bromo-4-methylbenzamide derivatives.

Materials:

  • Aryl Bromide/Iodide (1.0 equiv)

  • Amine (1.5 equiv)[3]

  • Catalyst: Pd(OAc)2 (5 mol%)[3]

  • Ligand: Xantphos (10 mol%) – Critical for high regioselectivity and preventing isomerization.

  • CO Source: Mo(CO)6 (0.5–1.0 equiv)

  • Base: DBU (3.0 equiv)

  • Solvent: 1,4-Dioxane[2][4]

Step-by-Step Procedure:

  • Chamber A (Reaction): Combine Aryl Bromide, Amine, Pd(OAc)2, Xantphos, and DBU in 1,4-dioxane.

  • Chamber B (CO Source): Place Mo(CO)6 and DBU in the second vial/chamber.

  • Seal & Heat: Seal the system immediately. Heat to 80–100 °C.

    • Mechanism:[5][6][7][8][9][10][11][12] DBU activates Mo(CO)6 to release CO, which diffuses into Chamber A.

  • Reaction Time: 12–16 hours.

  • Workup: Cool to RT. Vent carefully in a fume hood. Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Method C: Late-Stage Regioselective Functionalization

Best for: Introducing substituents (F, Cl, I, Me) at the 3-position of an existing 4-substituted benzamide.

This method utilizes Directed Ortho Metalation (DoM) . The amide group (especially secondary amides like N-isopropyl or tertiary amides) acts as a Directing Metalation Group (DMG).

Protocol 3: Ortho-Lithiation of 4-Substituted Benzamides

Target: Introduction of an electrophile at the 3-position.[13]

Materials:

  • 4-Substituted Benzamide (e.g., 4-chlorobenzamide)

  • Base: n-Butyllithium (n-BuLi) or TMPLi (Lithium 2,2,6,6-tetramethylpiperidide) for sensitive substrates.

  • Electrophile: Iodine, DMF (for CHO), or NFSI (for F).

  • Solvent: Anhydrous THF.

Step-by-Step Procedure:

  • Setup: Flame-dry a flask under Argon. Add the benzamide (1.0 equiv) and THF. Cool to -78 °C.

  • Lithiation: Add n-BuLi (2.2 equiv) dropwise.

    • Note: 1st equiv deprotonates the amide N-H; 2nd equiv performs the ortho-lithiation at the 3-position.

    • Stir at -78 °C for 1 hour. The solution typically turns bright yellow/orange (lithiated species).

  • Quench: Add the Electrophile (2.5 equiv) dissolved in THF dropwise.

  • Warm Up: Allow to warm to RT slowly over 2 hours.

  • Workup: Quench with sat. NH4Cl.[14] Extract with EtOAc.[1][2][9][15]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Method A) Steric hindrance at 3,4-positions.Switch from HATU to T3P ; Increase temperature to 50°C; Use Pyridine as solvent/base.
Epimerization High base concentration or over-activation.Use T3P (low epimerization profile); Reduce base equivalents; Keep temp < 0°C during addition.
No Reaction (Method B) Catalyst poisoning or poor CO transfer.Ensure Xantphos is used (bidentate ligands stabilize Pd); Check seal integrity; Use fresh Mo(CO)6.
Regioisomers (Method C) Competitive lithiation sites.Use a bulkier base (TMPLi ) to improve ortho-selectivity; Ensure temperature remains <-70°C.

References

  • Dunetz, J. R., et al. (2011).[16] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]

  • Nielsen, D. U., et al. (2011).[4] "Pd-Catalyzed Carbonylation Chemistry Applying a Two-Chamber System." Organic Letters. [Link]

  • Nordstrøm, L. U., et al. (2022). "Acyl Amidines by Pd-Catalyzed Aminocarbonylation." Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (2023). "Amide synthesis by aminocarbonylation."[4] [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of ethyl ester during amide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemoselective Amide Coupling in the Presence of Ethyl Esters

Mission Statement

Welcome to the ChemSelect™ Technical Support Center. This guide addresses a frequent challenge in medicinal chemistry: synthesizing an amide bond without degrading a pre-existing ethyl ester moiety. As Senior Application Scientists, we understand that "loss of ester" is rarely just bad luck—it is a competition between kinetics and thermodynamics. This guide provides the diagnostic logic and optimized protocols to ensure your ethyl ester survives the reaction.

Module 1: Diagnostic Flowchart

Before changing reagents, identify the specific failure mode.

Most users assume "hydrolysis" when the ester disappears. However, aminolysis (direct attack of the amine on the ester) is a common, often misdiagnosed side reaction.

FailureAnalysis Start ISSUE: Ethyl Ester Signal Lost CheckLCMS Check LC-MS / NMR Start->CheckLCMS AcidFound Mass = Product - Et + H (Carboxylic Acid formed) CheckLCMS->AcidFound Found Acid Mass WrongAmide Mass = Product - Et + Amine (Bis-amide formed) CheckLCMS->WrongAmide Found Bis-Amide Mass Hydrolysis DIAGNOSIS: Hydrolysis Cause: Water + Base AcidFound->Hydrolysis Aminolysis DIAGNOSIS: Aminolysis Cause: Slow Activation or Unprotected Amine Attack WrongAmide->Aminolysis Sol_Hydro FIX: Anhydrous Solvents, Hindered Base (DIPEA), Limit Reaction Time Hydrolysis->Sol_Hydro Sol_Amino FIX: Pre-activation (15 min), Reduce Amine Equivalents, Lower Temp (0°C) Aminolysis->Sol_Amino

Figure 1: Diagnostic logic to distinguish between saponification (hydrolysis) and aminolysis.[1]

Module 2: Troubleshooting Guide (Q&A)
Q1: My ethyl ester is hydrolyzing to the carboxylic acid. I am using DIPEA in DMF. Why?

Root Cause: "Wet" organic solvents. Even analytical grade DMF can contain significant water. In the presence of a base like DIPEA (Diisopropylethylamine), water becomes a sufficient nucleophile to saponify ethyl esters, especially if the reaction runs overnight. The Fix:

  • Solvent: Use commercially available anhydrous DMF or DCM (stored over molecular sieves).

  • Base: Switch to a more sterically hindered base if possible, but usually, drying the solvent is sufficient.

  • Protocol Adjustment: Do not let the reaction stir indefinitely. Monitor by TLC/LC-MS and quench immediately upon completion.

Q2: I see a "bis-amide" byproduct where the ethyl ester was converted to an amide. How do I stop this?

Root Cause: Aminolysis (Competition Reaction). The amine nucleophile is attacking your ethyl ester instead of (or in addition to) your activated carboxylic acid. This happens when the activation step is too slow, leaving free amine to react with the ester over time [1]. The Fix:

  • Pre-activation is Mandatory: Do not add the amine immediately. Stir the carboxylic acid, coupling reagent (e.g., HATU), and base for 15–30 minutes before adding the amine.[2] This ensures the acid is fully converted to the highly reactive active ester (e.g., OAt-ester), which reacts kinetically faster than the ethyl ester [2].

  • Temperature: Perform the amine addition at 0°C. Aminolysis of ethyl esters has a higher activation energy than the reaction with an active ester.

Q3: Can I use aqueous workup (washing with NaHCO3/Brine)?

Answer: Yes, but with caution. Ethyl esters are generally stable to brief exposure to aqueous base at room temperature. Protocol:

  • Dilute reaction mixture with EtOAc/DCM.

  • Wash with 1N HCl (removes unreacted amine/DIPEA).

  • Wash with Saturated NaHCO3 (removes unreacted acid). Do this step quickly (<5 mins) and keep cold.

  • Dry over Na2SO4 immediately. Note: If your molecule is extremely sensitive, skip the basic wash and purify directly via column chromatography.

Module 3: Optimized Experimental Protocols

These protocols are designed to maximize chemoselectivity (Amide > Ester).

Protocol A: The "Kinetic Control" Method (HATU/DIPEA)

Best for: Valuable substrates, sterically hindered amines, or when aminolysis is observed.

ParameterSpecificationRationale
Reagent HATU (1.1 eq)Generates a highly reactive OAt-ester that reacts faster than the ethyl ester [3].
Base DIPEA (2.0–3.0 eq)Non-nucleophilic; scavenges protons without attacking the ester.
Solvent Anhydrous DMF Critical to prevent hydrolysis.
Temp 0°C to RT Low temp suppresses side reactions during mixing.

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 eq) in Anhydrous DMF (0.1 M concentration).

  • Add DIPEA (2.0 eq) and stir for 2 minutes.

  • Add HATU (1.1 eq) in one portion.

  • CRITICAL STEP: Stir for 20 minutes at Room Temperature (RT). This forms the active ester.[3][4][5]

  • Cool the mixture to 0°C (Ice bath).

  • Add the Amine (1.0–1.1 eq) dropwise.

  • Allow to warm to RT and stir. Monitor by LC-MS after 1 hour.

  • Quench: Pour into ice-cold 1N HCl/Brine mixture.

Protocol B: The "Gentle" Method (EDC/HOBt)

Best for: Scale-up, avoiding racemization, or if HATU is too expensive.

ParameterSpecificationRationale
Reagent EDC·HCl (1.2 eq) + HOBt (1.2 eq)Forms a less reactive but stable OBt-ester; milder conditions [4].
Base NMM (N-methylmorpholine) or NoneEDC works best at slightly acidic to neutral pH (4.5–6.0).
Solvent DCM or DMF DCM is easier to remove; DMF for solubility.

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 eq) and HOBt (1.2 eq) in DCM or DMF.

  • Cool to 0°C.

  • Add EDC·HCl (1.2 eq).

  • Add Base (NMM, 1.0–2.0 eq) only if the amine is a salt (e.g., HCl salt). If amine is a free base, no base is needed for the activation step.

  • Stir for 30 minutes at 0°C -> RT.

  • Add Amine (1.0 eq).[2]

  • Stir overnight. (EDC reactions are slower; the lower reactivity of the OBt-ester makes it very selective for the amine over the ethyl ester).

Module 4: Mechanistic Visualization

Understanding the competition between the desired pathway and the side reactions is key to control.

Mechanism cluster_legend Key Takeaway Acid Carboxylic Acid (R-COOH) ActiveEster Active Ester (R-CO-OBt/OAt) FAST REACTIVITY Acid->ActiveEster Activation (Base required) Reagent Coupling Reagent (HATU/EDC) Reagent->ActiveEster Desired Target Amide (R-CO-NH-R') ActiveEster->Desired Path A: Fast Attack (Kinetic Control) Amine Amine (R'-NH2) Amine->Desired SideProduct Side Product: Bis-Amide Amine->SideProduct Path B: Slow Attack (Aminolysis) EthylEster Ethyl Ester Side Group (R-COOEt) SLOW REACTIVITY EthylEster->SideProduct Note Path A must be faster than Path B. Pre-activation ensures Path A is ready before Amine is added.

Figure 2: Competitive pathways. Pre-activation ensures the Amine is consumed by the Active Ester (Path A) before it attacks the Ethyl Ester (Path B).

References
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][5][6][7] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Carpino, L. A. (1993).[2] 1-Hydroxy-7-azabenzotriazole.[2][8] An efficient peptide coupling additive.[6] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.[1] Link

Sources

Solving solubility issues of benzamide esters in NMR solvents

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Solubility & Resolution Optimization for Benzamide Esters Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Triage & Diagnostics: Start Here

User Directive: Do not guess. Use this decision matrix to identify the specific nature of your spectral failure. Benzamide esters present a dual challenge: thermodynamic solubility (getting it into solution) and kinetic resolution (getting sharp peaks).

Diagnostic Decision Matrix

(Visualized workflow for immediate troubleshooting)

BenzamideSolubility Start START: Sample Condition Insoluble Solid Precipitate / Cloudy Solution Start->Insoluble Visual Inspection Soluble Clear Solution Start->Soluble Visual Inspection Action_Polarity Issue: Polarity Mismatch Action: Switch to DMSO-d6 or Acetone-d6 Insoluble->Action_Polarity Lipophilic Chain? Action_HBond Issue: H-Bond Aggregation Action: Spike CDCl3 with 5% CD3OD Insoluble->Action_HBond High Melting Pt? BroadPeaks Broad/Doubled Peaks? Soluble->BroadPeaks Check 1H NMR SharpPeaks Sharp Peaks? Soluble->SharpPeaks Check 1H NMR Action_Rotamer Issue: Restricted Rotation (Rotamers) Action: Run VT-NMR (>333 K) BroadPeaks->Action_Rotamer Amide Region (6-8 ppm) Action_Degradation Issue: Acidic Hydrolysis Action: Neutralize CDCl3 (Basic Alumina) BroadPeaks->Action_Degradation New/Unexpected Peaks Success Success: High Res Spectrum SharpPeaks->Success

Caption: Figure 1. Diagnostic workflow for isolating solubility vs. kinetic resolution issues in benzamide NMR.

Troubleshooting Guides (Q&A Format)

Scenario A: The "Brick Dust" Phenomenon

Symptom: Sample refuses to dissolve in Chloroform-d (


), or forms a gel.
Root Cause:  Benzamides possess a strong hydrogen bond donor (N-H) and acceptor (C=O). In non-polar solvents like 

, these molecules form intermolecular H-bond networks (dimers/aggregates) that mimic a crystal lattice, resisting solvation.

Q: I added 1 mL of


 and sonicated for 20 minutes, but it's still cloudy. Should I heat it? 
A: Stop.  Heating a suspension in a sealed NMR tube is a safety hazard and rarely works for benzamides once they cool down (precipitation will occur during acquisition).
  • The Fix (The "Spike" Method): Add 50-100

    
    L of Methanol-
    
    
    
    (
    
    
    ) or DMSO-
    
    
    to your
    
    
    sample.
  • Why it works: The protic co-solvent acts as a "hydrogen bond breaker," competitively binding to the amide sites and disrupting the intermolecular lattice. This allows the bulk

    
     to solvate the lipophilic ester chain.
    

Q: I need a single solvent. What is the hierarchy? A: Follow this polarity ladder based on dielectric constants (


):
  • Acetone-

    
     (
    
    
    
    ):
    Excellent first alternative. Solubilizes moderate dipoles without the high viscosity of DMSO.
  • DMSO-

    
     (
    
    
    
    ):
    The "Universal Solvent" for amides. Breaks all H-bonds. Drawback: High viscosity causes line broadening; absorbs water from air rapidly.
  • DMF-

    
    :  Use only if DMSO fails. Drawback: Expensive and residual peaks overlap with critical aliphatic regions.
    
Scenario B: The "Broad Blob" / Ghost Peaks

Symptom: The sample is soluble, but the NMR signals are broad, or you see "shadow" peaks (doubling) near the amide or aromatic region. Root Cause: Restricted Rotation. The C-N bond in benzamides has partial double-bond character (


-like), creating a high rotational energy barrier (15-20 kcal/mol). On the NMR timescale, the cis and trans conformers (rotamers) are exchanging slowly, leading to decoherence.

Q: Is my sample impure? I see two sets of peaks. A: Likely not. If the ratio of the two sets is non-integer (e.g., 1:0.4) and varies with solvent, these are rotamers.

  • The Test: Run the same sample in a different solvent. If the peak ratio changes, it is a dynamic equilibrium, not an impurity.

Q: How do I fix the broadening to get a clean publication-quality spectrum? A: You must perform Variable Temperature (VT) NMR .

  • Protocol:

    • Solvent Switch: Switch to DMSO-

      
       or Tetrachloroethane-
      
      
      
      (TCE-
      
      
      ). Do not use
      
      
      (Boiling point 61°C is too low).
    • Target Temperature: Heat the probe to 353 K (80°C) or higher.

    • Mechanism: Thermal energy overcomes the rotational barrier (

      
      ), forcing the rotamers into "fast exchange." The broad peaks will coalesce into a single, sharp average signal [1].
      
Scenario C: The "Disappearing Ester"

Symptom: The spectrum looks fine initially, but after 24 hours, the ester peaks diminish and new alcohol/acid peaks appear. Root Cause: Acidic Hydrolysis. Chloroform-d naturally decomposes to form Phosgene and Hydrochloric Acid (HCl) upon exposure to light and oxygen. Benzamide esters are susceptible to acid-catalyzed hydrolysis or transesterification.

Q: How do I prevent my sample from degrading during an overnight 2D NMR run? A: You must neutralize the solvent immediately before use.

  • The Protocol:

    • Place a small plug of Basic Alumina (activity grade I) in a Pasteur pipette.

    • Filter the

      
       through the alumina directly into the NMR tube.
      
    • Alternative: Add silver foil to the

      
       storage bottle to scavenge free radicals/acid, though filtration is more immediate.
      

Reference Data: Solvent Selection Guide

Use this table to balance solubility power against spectral quality.

SolventDielectric Const.[1][2][3][4][5] (

)
Solubility Power (Benzamides)Primary DrawbackResidual Peak (1H) [2]
Chloroform-d (

)
4.8Poor (High Aggregation)Acidic traces; H-bonding7.26 ppm (s)
Acetone-

20.7GoodVolatile; reacts with amines2.05 ppm (quint)
Methanol-

(

)
32.7Very GoodExchangeable protons disappear (-NH, -OH)3.31 ppm (quint)
DMSO-

46.7ExcellentHigh Viscosity (broad lines); Hygroscopic2.50 ppm (quint)
Toluene-

2.4Moderate (via

-stacking)
Aromatic overlap2.08, 6.9-7.2 ppm

Advanced Protocol: VT-NMR Preparation

Required for resolving rotameric broadening.

  • Tube Selection: Use a high-quality NMR tube (Wilmad 507-PP or equivalent) rated for thermal stress. Avoid chipped tubes.

  • Sample Prep: Dissolve 5-10 mg of benzamide ester in 0.6 mL DMSO-

    
     .
    
    • Note: Ensure the tube is not overfilled; thermal expansion can pop the cap.

  • Acquisition:

    • Start at 298 K (25°C).

    • Increase T in 10 K increments.

    • Coalescence Point: Monitor the amide N-H peak or ortho-protons. Once they merge into a sharp singlet, you have reached the fast-exchange limit.

  • Cooling: Allow the probe to cool to <40°C before removing the sample to prevent thermal shock to the glass.

References

  • Restricted Rotation in Amides: Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551.

  • Trace Impurities & Residual Peaks (The "Fulmer" Table): Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010).[6][7][8][9] NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist.[6][8][9][10] Organometallics, 29(9), 2176-2179.[6]

  • Solvent Properties: Reich, H. J. (2024).[11] Bordwell pKa Table and Solvent Properties. University of Wisconsin-Madison, Department of Chemistry.

Sources

Technical Support Center: Minimizing Side Reactions in Benzoyl Chloride Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzoyl Chloride Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize benzoylation reactions. Benzoyl chloride is a powerful and widely used acylating agent, but its high reactivity can lead to a variety of unwanted side reactions. This document provides in-depth, mechanistically-grounded answers to common issues encountered in the lab.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction yield is low, and I've isolated benzoic acid as a major byproduct. What is causing this and how can I prevent it?

A1: Root Cause Analysis: Hydrolysis

The most common culprit for the formation of benzoic acid is the hydrolysis of benzoyl chloride. Benzoyl chloride is highly sensitive to moisture. Even trace amounts of water in your solvent, on your glassware, or in your starting materials can react with it, converting it into the unreactive benzoic acid and generating hydrochloric acid (HCl).

Mechanism of Hydrolysis: Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This is often accelerated by a base (like pyridine or even another water molecule), which facilitates the removal of a proton in the transition state.

Troubleshooting & Prevention Strategy:

  • Rigorous Anhydrous Conditions:

    • Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use.

    • Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM) and tetrahydrofuran (THF) should be dried over appropriate drying agents (e.g., CaH₂ for DCM, Na/benzophenone for THF) or passed through a solvent purification system.

    • Reagents: Ensure your amine/alcohol substrate and base are anhydrous. Liquid reagents can be dried over molecular sieves. Solid reagents should be dried in a vacuum oven.

    • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Order of Addition: Add the benzoyl chloride solution dropwise to the mixture of your substrate and base. This ensures that the nucleophilic substrate has the first opportunity to react, outcompeting trace water.

  • Reaction Monitoring: Acyl chlorides are highly reactive and can often be difficult to monitor by Thin Layer Chromatography (TLC) as they may hydrolyze on the silica plate. It is often better to monitor the consumption of the starting nucleophile (the amine or alcohol).

Q2: I'm observing a high-molecular-weight byproduct that is not my desired product. Could it be benzoic anhydride?

A2: Root Cause Analysis: Benzoic Anhydride Formation

Yes, this is a strong possibility. Benzoic anhydride can form through two primary pathways, both of which reduce the amount of benzoyl chloride available for your desired reaction.

Mechanisms of Anhydride Formation:

  • Reaction with Benzoic Acid: If hydrolysis occurs (see Q1), the resulting benzoic acid (or its carboxylate salt) can act as a nucleophile, attacking another molecule of benzoyl chloride to form benzoic anhydride.

  • Reaction with Pyridine/Base: In some cases, particularly with pyridine as a base in aprotic solvents, benzoyl chloride can react with the base to form an N-benzoylpyridinium salt. If any carboxylate is present, this highly activated intermediate can be attacked to form the anhydride.

Side_Reactions

Troubleshooting & Prevention Strategy:

  • Strictly Anhydrous Conditions: The most effective way to prevent anhydride formation is to prevent the initial hydrolysis (see Q1). No water means no benzoic acid to start the side reaction.

  • Use a Non-Nucleophilic Base: If anhydride formation is persistent, consider switching from a nucleophilic catalyst like pyridine or DMAP to a sterically hindered, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases are excellent at scavenging HCl but are too bulky to readily attack the benzoyl chloride.

  • Purify Benzoyl Chloride: Commercial benzoyl chloride can contain benzoic acid as an impurity from gradual hydrolysis during storage. Purification by distillation can remove this contaminant.

Q3: My primary amine is forming a significant amount of a diacylated byproduct. How do I improve selectivity for mono-acylation?

A3: Root Cause Analysis: Over-Acylation

Primary amines react with benzoyl chloride to form a secondary amide. This amide product still has a lone pair of electrons on the nitrogen and can, under certain conditions, act as a nucleophile itself, reacting with a second molecule of benzoyl chloride to form a diacylated product (an imide). This is especially problematic if the reaction is run at high temperatures or with a large excess of benzoyl chloride.

Troubleshooting & Prevention Strategy:

  • Control Stoichiometry: Use a slight excess of the primary amine relative to the benzoyl chloride (e.g., 1.1 to 1.0). This increases the probability that benzoyl chloride will encounter the more nucleophilic primary amine instead of the less nucleophilic amide product.

  • Slow Addition at Low Temperature: Add the benzoyl chloride slowly to the amine solution at a low temperature (e.g., 0 °C). This helps to control the exotherm of the reaction and favors the initial, faster reaction with the primary amine.

  • Choice of Base: A non-nucleophilic base (TEA, DIPEA) is generally preferred. The base's role is simply to neutralize the HCl byproduct. Using a strong, non-nucleophilic base can also help deprotonate the initially formed ammonium salt, regenerating the free amine for reaction, but it will not significantly deprotonate the less acidic amide product to promote the second acylation.

Q4: The reaction mixture is turning dark, and I'm getting a complex mixture of products, especially when using an electron-rich aromatic solvent or substrate. What is happening?

A4: Root Cause Analysis: Friedel-Crafts Acylation

Benzoyl chloride is an electrophile used in Friedel-Crafts acylation reactions. This reaction typically requires a Lewis acid catalyst like AlCl₃. However, if your substrate is highly activated (electron-rich), or if trace metal impurities (like iron salts from a spatula or old reagent can) are present, unwanted Friedel-Crafts acylation can occur on the aromatic rings of your solvent (e.g., toluene) or your substrate itself. This can lead to the formation of benzophenone derivatives and a dark, tarry reaction mixture.

Troubleshooting & Prevention Strategy:

  • Solvent Selection: Avoid aromatic solvents like benzene or toluene unless they are the intended substrate. Use inert, non-aromatic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF).

  • Use High-Purity Reagents: Ensure your reagents and solvents are free from metal contaminants that could catalyze Fried

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Spectral Analysis of Ethyl 3-[(4-methylbenzoyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹H NMR spectrum of Ethyl 3-[(4-methylbenzoyl)amino]benzoate. We will delve into the theoretical underpinnings of the expected spectrum, a detailed protocol for sample preparation and data acquisition, and a comparative analysis with related compounds. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for structural elucidation and purity assessment.

The Importance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H (protons), we can gain rich information about the chemical environment, connectivity, and stereochemistry of a molecule. For a multi-functionalized molecule like Ethyl 3-[(4-methylbenzoyl)amino]benzoate, ¹H NMR is essential for confirming its identity and purity.

Predicting the ¹H NMR Spectrum of Ethyl 3-[(4-methylbenzoyl)amino]benzoate

A detailed prediction of the ¹H NMR spectrum is crucial before analyzing experimental data. The predicted chemical shifts (δ) are influenced by the electronic environment of each proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).[3][4]

The structure of Ethyl 3-[(4-methylbenzoyl)amino]benzoate contains several distinct proton environments:

Figure 1: Proton environments in Ethyl 3-[(4-methylbenzoyl)amino]benzoate.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integrations

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ethyl CH₃ (a) ~1.4Triplet (t)3HAliphatic protons adjacent to a CH₂ group.
Ethyl CH₂ (b) ~4.4Quartet (q)2HAliphatic protons adjacent to a CH₃ group and an oxygen atom, causing a downfield shift.[5][6]
Amide NH (c) ~8.0-9.0Singlet (s)1HThe amide proton signal is often broad and its chemical shift can be solvent and concentration dependent.[7]
Benzoyl CH₃ (d) ~2.4Singlet (s)3HAromatic methyl group protons.[8][9]
Benzoyl H-3, H-5 ~7.3Doublet (d)2HOrtho to the electron-donating methyl group.
Benzoyl H-2, H-6 ~7.8Doublet (d)2HOrtho to the electron-withdrawing carbonyl group.
Benzoate H-5' ~7.5Triplet (t)1HCoupled to H-4' and H-6'.
Benzoate H-6' ~7.8Doublet of doublets (dd)1HInfluenced by the ester and amide groups.
Benzoate H-4' ~8.0Doublet of doublets (dd)1HInfluenced by the ester and amide groups.
Benzoate H-2' ~8.2Singlet-like (t)1HPositioned between two electron-withdrawing groups.

Experimental Protocol for ¹H NMR Analysis

Obtaining a high-quality ¹H NMR spectrum is contingent on meticulous sample preparation and proper instrument parameterization.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-25 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve filter Filter through glass wool into a clean NMR tube dissolve->filter insert Insert sample into the NMR spectrometer filter->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field for homogeneity lock->shim acquire Acquire the ¹H NMR spectrum shim->acquire phase Phase correction acquire->phase baseline Baseline correction phase->baseline integrate Integrate the signals baseline->integrate reference Reference the spectrum (e.g., TMS at 0 ppm) integrate->reference

Figure 2: Workflow for ¹H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-25 mg of Ethyl 3-[(4-methylbenzoyl)amino]benzoate.[10][11] The use of an accurate analytical balance is crucial for quantitative analysis.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean vial.[10][12] The choice of solvent is critical as it must dissolve the sample without interfering with its signals.[1]

    • To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12] This removes any particulate matter that can degrade spectral quality.

    • Cap the NMR tube to prevent solvent evaporation.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

    • Shim the magnetic field to achieve maximum homogeneity. This process minimizes peak broadening and improves resolution.[10]

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Data Processing:

    • Apply phase and baseline corrections to the acquired spectrum to ensure accurate peak shapes and integration.

    • Integrate the area under each peak to determine the relative number of protons contributing to each signal.

    • Reference the spectrum using an internal standard like tetramethylsilane (TMS) at 0.00 ppm or to the residual solvent peak.[1]

Comparative Spectral Analysis

To better understand the spectrum of Ethyl 3-[(4-methylbenzoyl)amino]benzoate, it is instructive to compare its predicted chemical shifts with those of its constituent fragments: Ethyl Benzoate and 4-Methylbenzamide.

Table 2: Comparison of Predicted ¹H NMR Chemical Shifts (ppm)

Proton EnvironmentEthyl Benzoate[5][6]4-Methylbenzamide[8][13]Ethyl 3-[(4-methylbenzoyl)amino]benzoate (Predicted)
Ethyl CH₃ ~1.4-~1.4
Ethyl CH₂ ~4.4-~4.4
Aromatic Protons 7.4-8.17.2-7.77.3-8.2
Amide NH -5.5-6.5 (in CDCl₃)~8.0-9.0
Methyl CH₃ -~2.4~2.4

The comparison highlights how the combination of the two moieties in the target molecule influences the chemical shifts. The aromatic region is expected to be more complex due to the presence of two substituted benzene rings. The amide proton is significantly shifted downfield compared to a simple benzamide, likely due to hydrogen bonding and the overall electronic structure of the larger molecule.[7]

Conclusion

The ¹H NMR spectrum of Ethyl 3-[(4-methylbenzoyl)amino]benzoate can be fully assigned through a combination of theoretical prediction and comparison with related structures. A systematic approach to sample preparation and data acquisition is paramount for obtaining a high-quality spectrum. This guide provides the foundational knowledge for researchers to confidently analyze this and other complex aromatic compounds using ¹H NMR spectroscopy, ensuring the integrity and identity of their synthesized molecules.

References

  • NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]

  • Sample Preparation - Max T. Rogers NMR. (n.d.). Michigan State University. Retrieved from [Link]

  • Interpreting Aromatic NMR Signals. (2021, March 24). [Video]. YouTube. Retrieved from [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved from [Link]

  • NMR Sample Preparation - NMR Spectroscopy. (n.d.). University of Florida. Retrieved from [Link]

  • Ethyl benzoate. (n.d.). PubChem. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). St. Olaf College. Retrieved from [Link]

  • Suezawa, H., Yuzuri, T., Hirota, M., Ito, Y., & Hamada, Y. (1986). Substituent Effects on the 1 H, 13 C, and 15 N NMR Spectra of Substituted Benzanilides. Magnetic Resonance in Chemistry, 24(4), 338-342. Retrieved from [Link]

  • Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. RSC Advances, 4(84), 44855-44859. Retrieved from [Link]

  • Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). [Video]. YouTube. Retrieved from [Link]

    • ¹H NMR Spectra and Interpretation (Part I). (n.d.). Maricopa Open Digital Press. Retrieved from [Link]

  • Zamani Anbardana, S., Mokhtari, J., Yari, A., & Hasani Bozcheloei, A. (2021). Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. RSC Advances, 11(42), 26033-26040. Retrieved from [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. (1970). Tetrahedron, 26(15), 3787-3793. Retrieved from [Link]

  • c. 1 H NMR (500 MHz, DMSO-d6) of 4-methylbenzamide (Scheme 2, 2h). (n.d.). ResearchGate. Retrieved from [Link]

  • Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Supplementary Material (ESI) for Chemical Communications. (2009). The Royal Society of Chemistry. Retrieved from [Link]

  • Chemical Structures and numbering of interacting spins in benzanilides. 400 MHz 1 H NMR spectra of 1, 2, 3 and 4 respectively. (n.d.). ResearchGate. Retrieved from [Link]

  • Solved Ethyl benzoate 'H NMR spectra abundance 60 0.9 0.8. (2022, July 4). Chegg.com. Retrieved from [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation. (2024, June 16). Molecules, 29(12), 2855. Retrieved from [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved from [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

Sources

Mass Spectrometry Fragmentation Pattern of Benzamido Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of benzamido benzoates, with a specific focus on differentiating regioisomers (ortho-, meta-, para-). The core differentiator is the "Ortho Effect," a proximity-driven rearrangement unique to ortho-isomers that facilitates the elimination of neutral alcohol (ROH) via a six-membered transition state. This pathway is mechanistically precluded in meta and para isomers, providing a robust diagnostic filter for structural elucidation in drug discovery and metabolite identification.

Introduction: The Isomeric Challenge

Benzamido benzoates (esters of


-benzoyl anthranilic acid and its isomers) are common pharmacophores and synthetic intermediates. While they share identical molecular formulas and often co-elute in reverse-phase liquid chromatography (LC), their biological activities differ significantly based on substitution patterns.

Standard MS1 analysis (molecular ion detection) cannot distinguish these isomers. Differentiation requires Tandem Mass Spectrometry (MS/MS) to exploit the steric proximity of the amide (


) and ester (

) groups. This guide compares the fragmentation behaviors of these isomers, establishing a self-validating protocol for their identification.

Mechanistic Deep Dive: The Ortho Effect

The defining feature of ortho-benzamido benzoates is the ability to undergo an intramolecular cyclization upon ionization. This is not a simple bond cleavage but a rearrangement driven by the spatial proximity of the amide hydrogen and the ester alkoxy oxygen.

The Cyclization Pathway (Ortho-Specific)

In the ortho isomer (e.g., Methyl 2-benzamidobenzoate), the amide proton is positioned perfectly to interact with the ester's alkoxy oxygen.

  • Protonation/Ionization: The molecule is ionized (typically

    
     in ESI or 
    
    
    
    in EI).
  • Hydrogen Transfer: The amide hydrogen migrates to the alkoxy oxygen of the ester group.

  • Elimination: A neutral alcohol molecule (methanol, if

    
    ) is expelled.[1]
    
  • Cyclization: The remaining cation cyclizes to form a stable 2-phenyl-4H-3,1-benzoxazin-4-one ion.

The Direct Cleavage Pathway (Meta/Para)

In meta and para isomers, the functional groups are too distant for interaction. Consequently, the "Ortho Effect" is suppressed. Fragmentation proceeds via high-energy direct bond cleavages:

  • Amide Hydrolysis: Cleavage of the amide bond to yield the benzoyl cation (

    
    , m/z 105).
    
  • Ester Cleavage: Loss of the alkoxy radical (in EI) or ester hydrolysis.

Visualization of the Mechanism

The following diagram illustrates the distinct mechanistic divergence between the isomers.

OrthoEffect cluster_ortho Ortho-Isomer Pathway (Diagnostic) cluster_meta Meta/Para Pathway (Non-Diagnostic) Start Precursor Ion (Benzamido Benzoate) Ortho_TS 6-Membered Transition State Start->Ortho_TS Proximity Driven Cleavage Direct Bond Cleavage Start->Cleavage High Energy Ortho_Prod Cyclized Product (Benzoxazinone Ion) [M-ROH] Ortho_TS->Ortho_Prod Elimination Neutral Neutral Alcohol (ROH) Ortho_TS->Neutral Benzoyl Benzoyl Ion (PhCO+) m/z 105 Cleavage->Benzoyl

Figure 1: Mechanistic divergence showing the cyclization pathway unique to ortho-isomers versus the direct cleavage observed in meta/para isomers.

Comparative Analysis: Ortho vs. Meta/Para

The following data compares the fragmentation of Methyl 2-benzamidobenzoate (Ortho) against its meta and para isomers using Electrospray Ionization (ESI-MS/MS).

Model Compound Data:

  • Formula:

    
    
    
  • MW: 255.27 Da

  • Precursor Ion

    
    :  m/z 256.1
    
Table 1: Diagnostic Ion Comparison
FeatureOrtho-IsomerMeta/Para-IsomersSignificance
Dominant Fragment m/z 224

m/z 105

The m/z 224 peak is the "fingerprint" of the ortho-isomer.[2]
Neutral Loss Methanol (32 Da)None (Direct Cleavage)Loss of alcohol is specific to the ortho-rearrangement.
Mechanism Intramolecular CyclizationAmide Bond ScissionCyclization stabilizes the ortho-product, driving abundance.
Relative Abundance m/z 224 (100%), m/z 105 (<20%)m/z 224 (<5%), m/z 105 (100%)Inversion of base peak intensity allows rapid screening.
EI Behavior Base peak at m/z 223

Base peak at m/z 105 or m/z 224

EI mirrors ESI but involves radical cations.

Critical Note: In meta/para isomers, a peak at m/z 224 may appear in EI due to the loss of a methoxy radical (


, 31 Da) from the molecular ion (255). However, in ESI (even-electron), the loss of neutral methanol (32 Da) from the protonated ion (256) to form m/z 224 is uniquely favored by the ortho geometry.

Experimental Protocol & Workflow

To replicate these results and validate isomer identity, follow this standardized LC-MS/MS workflow.

Protocol Parameters
  • Ionization: ESI Positive Mode (+).

  • Collision Energy (CE): Stepped CE (e.g., 20, 35, 50 eV) is recommended to observe both the fragile cyclization product and the robust benzoyl ion.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Proton source is essential for

    
    ).
    
Decision Logic (Graphviz)

Use this logic flow to program automated screening methods or manual data review.

DecisionTree Step1 Acquire MS/MS of Precursor [M+H]+ Check1 Check for Neutral Loss of Alcohol (e.g., [M+H] - 32 Da) Step1->Check1 Result_Ortho Isomer = ORTHO (Benzoxazinone Formation) Check1->Result_Ortho High Abundance (>50%) Check2 Check for Base Peak at m/z 105 (PhCO+) Check1->Check2 Absent or Trace (<5%) Result_MetaPara Isomer = META or PARA (Requires Chromatographic Sep) Check2->Result_MetaPara Yes

Figure 2: Logical workflow for differentiating benzamido benzoate isomers based on MS/MS fragmentation abundance.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzoic acid, 2-(benzoylamino)-, methyl ester. National Institute of Standards and Technology. [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spektrometria, 13(2), 83–94. [Link]

  • Thilagavathy, R., et al. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one.[3][4] Acta Crystallographica Section E, E65, o127.[4] [Link]

  • Holčapek, M., et al. (2010). Differentiation of Isomers by Mass Spectrometry. Journal of Chromatography A. (General principles of ortho-effect in ESI). [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for C17H17NO3 Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of a new chemical entity (NCE) is the bedrock of safety, efficacy, and regulatory compliance. For nitrogen-containing heterocyclic compounds, such as derivatives of C17H17NO3, confirming the elemental composition is a fundamental checkpoint. This guide provides an in-depth comparison of analytical standards and methodologies for verifying the elemental integrity of these compounds, moving beyond a simple recitation of protocols to explain the critical reasoning behind the selection of each technique.

The Imperative of Elemental Verification

A molecule's elemental composition is its most fundamental truth. For a C17H17NO3 derivative, the theoretical weight percentages of carbon, hydrogen, and nitrogen are fixed ratios. Any deviation from these expected values can signify the presence of impurities, residual solvents, or incorrect stoichiometry, all of which can have profound implications for the compound's pharmacological activity and toxicity.[1][2] Elemental analysis, therefore, serves as a primary, cost-effective method to assess the purity and confirm the chemical composition of active pharmaceutical ingredients (APIs) and their intermediates.[2][3]

The theoretical elemental composition for a compound with the formula C17H17NO3 is:

  • Carbon (C): 72.07%

  • Hydrogen (H): 6.05%

  • Nitrogen (N): 4.94%

  • Oxygen (O): 16.94%

This guide will focus on the gold standard for C, H, and N determination—Combustion Analysis—and compare its utility against powerful spectroscopic techniques like High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gold Standard: CHN Combustion Analysis

The most established and widely accepted method for determining the carbon, hydrogen, and nitrogen content of an organic compound is automated CHN elemental analysis, based on the Pregl-Dumas method.[4] This technique provides a quantitative measure of the mass percentage of each element in a sample.

The Causality of the Combustion Method

The logic of this method is elegantly straightforward: a sample is completely combusted in a controlled oxygen-rich environment, converting all carbon into carbon dioxide (CO₂), all hydrogen into water (H₂O), and all nitrogen into nitrogen gas (N₂) and its oxides (NOx).[4][5] These resulting gases are then meticulously separated and quantified. The entire process is a self-contained, self-validating system when calibrated with certified reference materials.

Experimental Protocol: CHN Elemental Analysis

This protocol outlines the standardized workflow for a modern CHN elemental analyzer.

1. Sample Preparation & Weighing:

  • Rationale: The analysis is quantitative and results are reported as a percentage of the initial mass. Therefore, highly accurate weighing is critical.[6] A microbalance with readability to 0.001 mg is required.
  • Procedure:
  • Ensure the C17H17NO3 derivative sample is homogenous, completely dry, and ideally in a fine powder form. Residual solvents or moisture will significantly skew hydrogen and carbon results.[7]
  • Tare a clean, pre-cleaned tin capsule on the microbalance.
  • Accurately weigh approximately 1-3 mg of the sample into the capsule.
  • Securely crimp the tin capsule to encase the sample, ensuring no loss of material. For volatile samples, a cold-welded seal is necessary.[8]

2. Instrument Calibration (Trustworthiness Pillar):

  • Rationale: Calibration establishes the instrument's response to known amounts of C, H, and N, creating the basis for accurate quantification of the unknown sample. The use of a certified reference material ensures metrological traceability.
  • Procedure:
  • Use a certified organic analytical standard such as Acetanilide (NIST SRM 141e) .[9][10] Acetanilide is stable, non-hygroscopic, and has a well-defined elemental composition (C: 71.09%, H: 6.71%, N: 10.36%).[10]
  • Analyze 3-5 replicates of the weighed acetanilide standard to establish a calibration curve and verify that the instrument is performing within specifications (typically results must be within ±0.3% of the theoretical values).[5][7]

3. Sample Analysis:

  • Procedure:
  • Place the encapsulated sample into the instrument's autosampler.[8]
  • Initiate the analysis sequence. The sample is dropped into a combustion furnace heated to ~1000 °C in a temporary, oxygen-rich atmosphere. The tin capsule promotes a rapid, complete "flash" combustion.[5]
  • The resulting gas mixture (CO₂, H₂O, N₂, NOx, and excess O₂) is swept by a helium carrier gas through subsequent reaction tubes.
  • The gas mixture passes over heated (~600-850 °C) high-purity copper to reduce any nitrogen oxides (NOx) to elemental nitrogen (N₂).[4]
  • The mixture of CO₂, H₂O, and N₂ then flows through a gas chromatography (GC) column which separates the individual gases.[11]
  • The separated gases pass through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the helium carrier gas as each analyte gas elutes, producing a signal proportional to the concentration of the gas.[5][12]

4. Data Processing and Validation:

  • Rationale: To ensure continued accuracy, the system's calibration must be verified throughout the analytical run.
  • Procedure:
  • The instrument software integrates the signal for each gas and, using the sample weight and calibration data, calculates the weight percentage of C, H, and N.
  • A certified standard (e.g., Acetanilide) should be run every 5-10 unknown samples to check for calibration drift.[7]
  • The final results for the C17H17NO3 derivative are compared to the theoretical values. For publication in most scientific journals and for high-purity confirmation, the experimental values must be within ±0.4% of the calculated theoretical values.[13]
Visualization of the CHN Analysis Workflow

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data & Validation weigh 1. Weigh 1-3 mg of Sample in Tin Capsule seal 2. Crimp/Seal Capsule weigh->seal combust 3. Combustion (~1000°C + O₂) seal->combust reduce 4. Reduction (NOx → N₂) combust->reduce separate 5. GC Separation (CO₂, H₂O, N₂) reduce->separate detect 6. TCD Detection separate->detect calculate 7. Calculate %C, %H, %N detect->calculate compare 8. Compare to Theoretical Values (±0.4% criteria) calculate->compare cal Calibration (NIST SRM 141e Acetanilide) cal->combust Calibrates System Decision_Tree cluster_info Rationale start Goal of Analysis? q1 Confirm Elemental Composition of New Bulk Lot? start->q1 q2 Determine Exact Molecular Formula of Unknown? start->q2 q3 Certify Purity of Reference Standard or Final API? start->q3 chn CHN Analysis q1->chn Yes hrms HRMS q2->hrms Yes combo CHN + qNMR/LC q3->combo Yes qnmr qNMR info1 CHN is the most direct, cost-effective method for bulk composition verification. info2 HRMS provides the high mass accuracy needed to confirm a unique formula. info3 Purity requires orthogonal methods. qNMR provides absolute purity, while CHN confirms composition.

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

For the routine verification and quality control of known C17H17NO3 derivatives, CHN combustion analysis remains the indispensable gold standard . Its directness, reliability, and cost-effectiveness are unmatched for confirming that a synthesized batch conforms to its expected elemental composition. The practice is made trustworthy and robust through meticulous sample preparation and, most critically, the consistent use of Certified Reference Materials like NIST SRM 141e Acetanilide for calibration and validation.

However, CHN analysis does not stand alone. In the early stages of discovery, High-Resolution Mass Spectrometry is essential for unequivocally determining the molecular formula of a novel compound. For the definitive certification of a reference standard or the release of a final API, Quantitative NMR offers a powerful, orthogonal method for assessing absolute purity. A comprehensive analytical strategy for C17H17NO3 derivatives will leverage these techniques in concert, using CHN analysis for routine identity and purity checks, HRMS for initial formula confirmation, and qNMR for the rigorous quantification of purity, ensuring a complete and defensible characterization of the molecule.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Agilent Technologies. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Application Note. Available at: [Link]

  • Halko, R., & Volná, M. (2020). Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. Available at: [Link]

  • Halko, R., & Volná, M. (2021). Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information. PMC. Available at: [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Application Note. Available at: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Blog. Available at: [Link]

  • Auriga Research. (n.d.). Elemental Analysis CHNS (O). Testing Methods. Available at: [Link]

  • Guo, X., et al. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Holzgrabe, U. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. Available at: [Link]

  • University of Illinois. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Technical Document. Available at: [Link]

  • qNMR Exchange. (2024). Cost-effectiveness of Quantitative NMR Applications. General Discussion. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). SRM 2585 Organic Contaminants in House Dust - Certificate of Analysis. Certificate. Available at: [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Semantic Scholar. Available at: [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Eureka Intelligence. Available at: [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Publication. Available at: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Blog. Available at: [Link]

  • Guo, X., et al. (2023). Application of quantitative NMR in pharmaceutical analysis... Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Shaikh, I. R., et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. Available at: [Link]

  • Kosen, J. S., et al. (2022). An International Study Evaluating Elemental Analysis. PMC - NIH. Available at: [Link]

  • Gupta, R. (2015). Biological Significance of Nitrogen Containing Heterocyclic Compounds - A Mini Review. International Conference on Advancements in Engineering and Technology. Available at: [Link]

  • Reddit. (2018). I am curious about methods of analysis... Are there any guides for this? r/chemistry. Available at: [Link]

  • ResearchGate. (2017). QNMR advantages and disadvantages over LC, UV-vis spectroscopy and Mass Spectroscopy? Discussion. Available at: [Link]

  • Fadeeva, V. P., et al. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry. Available at: [Link]

  • National Institute of Standards and Technology. (2019). Certificate of Analysis - Standard Reference Material® 141e. Certificate. Available at: [Link]

  • University of California, Santa Barbara. (2020). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Standard Operating Procedure. Available at: [Link]

  • MtoZ Biolabs. (n.d.). What is the Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry? Blog. Available at: [Link]

Sources

Safety Operating Guide

Ethyl 3-[(4-methylbenzoyl)amino]benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical disposal and handling procedures for Ethyl 3-[(4-methylbenzoyl)amino]benzoate (Chemical Formula:


).

Executive Summary: Ethyl 3-[(4-methylbenzoyl)amino]benzoate is a substituted benzanilide derivative typically used as a pharmaceutical intermediate or research chemical. Due to its ester and amide functionalities, it requires specific handling to prevent environmental contamination (aquatic toxicity) and hydrolysis-related instability. The primary disposal route is high-temperature incineration via a licensed Treatment, Storage, and Disposal Facility (TSDF).

Chemical Profile & Hazard Assessment

Before disposal, you must validate the waste stream composition. This compound is a lipophilic organic solid.

PropertySpecification / Assessment
Chemical Structure Ethyl ester of 3-aminobenzoic acid acylated with 4-methylbenzoyl chloride.
Physical State Solid (Crystalline powder).
Solubility Insoluble in water. Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane.
Stability Stable under normal conditions.[1] Risk of Hydrolysis: Avoid contact with strong acids/bases in waste containers.
GHS Classification Warning. Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335). Treat as Aquatic Chronic 3 if data is unavailable.
RCRA Status Non-Listed. Does not carry a specific P or U code. Dispose of as Non-Regulated Organic Solid unless mixed with listed solvents.

Pre-Disposal Stabilization & Segregation

Core Directive: Never dispose of this compound via sink drainage. Its lipophilicity guarantees bioaccumulation or persistence in wastewater sludge.

A. Waste Segregation Protocol
  • Solid Waste (Pure Substance): Collect in a dedicated wide-mouth HDPE or glass container labeled "Non-Halogenated Organic Solid."

  • Mother Liquors (Solutions):

    • If dissolved in DCM/Chloroform : Segregate into "Halogenated Organic Waste."

    • If dissolved in Ethyl Acetate/Methanol : Segregate into "Flammable Non-Halogenated Waste."

  • Contaminated Debris: Gloves, weigh boats, and paper towels must be double-bagged in clear polyethylene bags (2-mil thickness minimum).

B. Labeling Requirements

Every container must carry a hazardous waste label including:

  • Full Chemical Name: Ethyl 3-[(4-methylbenzoyl)amino]benzoate.

  • Hazards: Irritant, Organic.

Disposal Workflow (Step-by-Step)

Scenario 1: Disposal of Pure Solid (Expired/Surplus)
  • PPE Donning: Wear nitrile gloves (double-gloving recommended), lab coat, and safety glasses. Use a particulate respirator (N95) if handling large quantities outside a fume hood.

  • Transfer: Transfer the solid into a clear, sealable secondary container (e.g., screw-top jar). Do not use open-top beakers for storage.

  • Deactivation (Optional but Recommended for High Potency): If the compound is suspected of high biological activity, treat with 1N NaOH to hydrolyze the ester/amide bonds before disposal (requires neutralization), though direct incineration is safer and preferred for standard labs.

  • Manifesting: List as "Organic Solid, N.O.S. (Not Otherwise Specified)" on the waste manifest.

Scenario 2: Disposal of Reaction Mixtures
  • Quenching: Ensure no unreacted reagents (e.g., thionyl chloride or acid chlorides used in synthesis) remain. Quench with saturated Sodium Bicarbonate (

    
    ) if necessary.
    
  • Phase Separation: If an aqueous workup was performed, the organic layer contains the Ethyl 3-[(4-methylbenzoyl)amino]benzoate. The aqueous layer should be checked for pH (6–9) before drain disposal (only if free of organics).

  • Solvent Waste: Combine the organic layer into the appropriate solvent waste drum.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision nodes for segregating this chemical based on its physical state and solvent matrix.

DisposalWorkflow Start Waste: Ethyl 3-[(4-methylbenzoyl)amino]benzoate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved BinSolid Bin: Organic Solid Waste (Incineration) Solid->BinSolid Double Bag/Jar SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, CHCl3) SolventCheck->Halogenated Contains Cl/Br/F NonHalogenated Non-Halogenated (EtOAc, MeOH) SolventCheck->NonHalogenated Flammable Only BinHalo Bin: Halogenated Solvent Waste (Fuel Blending/Incineration) Halogenated->BinHalo BinFlam Bin: Flammable Solvent Waste (Energy Recovery) NonHalogenated->BinFlam

Caption: Figure 1. Segregation logic for Ethyl 3-[(4-methylbenzoyl)amino]benzoate based on physical state and solvent matrix.

Emergency Spill Response

In the event of a spill outside of containment:

  • Evacuate & Ventilate: Remove ignition sources (if solvent is present).

  • Dry Spill (Powder):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels or use a HEPA-filter vacuum designated for chemical spills.

    • Place waste in a bag labeled "Hazardous Waste - Spill Debris."

  • Wet Spill (Solution):

    • Absorb with vermiculite or polypropylene pads.

    • Do not use sawdust (fire hazard with certain oxidizers, though low risk here).

    • Clean surface with soap and water; collect rinsate as hazardous waste.

Regulatory Compliance (US Focus)

  • EPA/RCRA: This specific compound is not P-listed or U-listed. However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.

    • Determination: Unless mixed with flammables (D001) or toxics (D004-D043), it is a Non-RCRA Hazardous Waste .

    • Best Practice: Manage as hazardous waste to ensure destruction via incineration, preventing environmental release.

  • DOT (Transport):

    • If transporting pure solid: Not Regulated (unless specific testing proves Class 9 Environmentally Hazardous).

    • If transporting in solution: Regulated based on the solvent (e.g., UN1993 Flammable Liquid).

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) Safety Data Sheets. United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[1] [Link]

  • PubChem. Compound Summary: Benzoic acid, 3-amino-, ethyl ester (Precursor Data). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.